SAR-260301
Description
SAR-260301 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXHPOBBKRWJGA-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260612-13-2 | |
| Record name | SAR-260301 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260612132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SAR-260301 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33639WNC7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Selective PI3Kβ Inhibitor SAR-260301: A Targeted Approach for PTEN-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of SAR-260301, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta isoform, with a specific focus on its activity in phosphatase and tensin homolog (PTEN)-deficient cancer cells. The loss of PTEN, a critical tumor suppressor, leads to the hyperactivation of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2] this compound was developed to specifically target the PI3Kβ isoform, which plays a dominant role in driving this pathway in the context of PTEN deficiency.[3][4]
Core Mechanism of Action in PTEN-Deficient Cells
In healthy cells, PTEN acts as a negative regulator of the PI3K pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[5] This action curtails the activation of downstream effectors such as AKT and mTOR. In PTEN-deficient tumors, the absence of this crucial braking mechanism results in the constitutive accumulation of PIP3 and aberrant activation of the PI3K/AKT/mTOR cascade, promoting tumorigenesis.[1][5]
This compound is an orally bioavailable, ATP-competitive inhibitor that selectively targets the p110β catalytic subunit of PI3K.[4][6] By inhibiting PI3Kβ, this compound blocks the conversion of PIP2 to PIP3, thereby reducing the levels of this key second messenger and attenuating the downstream signaling cascade. This leads to decreased phosphorylation and activation of AKT and subsequent downstream targets, ultimately resulting in the inhibition of tumor cell proliferation and the induction of apoptosis in PTEN-deficient cancer models.[6][7] Preclinical studies have demonstrated that PTEN-deficient tumors exhibit a particular dependency on the PI3Kβ isoform for their growth and survival, providing a strong rationale for the development of selective PI3Kβ inhibitors like this compound.[4][8]
Quantitative Efficacy and Selectivity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data from preclinical studies.
| Parameter | Value | Assay Type | Reference |
| PI3Kβ IC50 | 52 nM | TR-FRET Assay | [4][9] |
| PI3Kβ IC50 | 23 nM | Not Specified | [10] |
| PI3Kδ IC50 | Moderately active (7.8-fold less than PI3Kβ) | Biochemical Assay | [4] |
| PI3Kα IC50 | Weakly active | Biochemical Assay | [7] |
| PI3Kγ IC50 | No or weak activity | Biochemical Assay | [7] |
| mTOR IC50 | >10 µmol/L | Not Specified | [4] |
| VPS34 IC50 | 180 nmol/L | Not Specified | [4] |
| Table 1: Biochemical Potency and Selectivity of this compound |
| Cell Line | PTEN Status | Parameter | Value | Reference |
| PTEN-deficient tumor cells | Deficient | pAkt-S473 IC50 | 39 to 310 nM | [7] |
| PTEN-deficient tumor cells | Deficient | pAkt-T308 IC50 | 20 to 209 nM | [7] |
| LNCaP (prostate) | Deficient | Proliferation IC50 (low serum) | 2.9 µM | [10] |
| LNCaP (prostate) | Deficient | Proliferation IC50 (high serum) | 5.0 µM | [10] |
| UACC-62 (melanoma) | Deficient/BRAF-mutant | Proliferation IC40 | 6.5 µM | [10] |
| WM-266.4 (melanoma) | Deficient/BRAF-mutant | Proliferation IC40 | 3.3 µM | [10] |
| Table 2: Cellular Activity of this compound in PTEN-Deficient Cancer Cell Lines |
Signaling Pathways and Experimental Visualization
To illustrate the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: PI3K/AKT/mTOR pathway in PTEN-deficient cells.
Caption: Mechanism of action of this compound.
Caption: A typical in vitro experimental workflow.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
1. PI3Kβ Biochemical Assay (TR-FRET)
-
Objective: To determine the in vitro inhibitory activity of this compound on PI3Kβ lipid kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the production of PIP3.
-
Procedure:
-
Recombinant PI3Kβ enzyme is incubated with a biotinylated PIP2 substrate and ATP in a suitable assay buffer.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of PIP3 produced is detected using a europium-labeled anti-PIP3 antibody and a streptavidin-conjugated acceptor fluorophore.
-
The TR-FRET signal is measured, which is proportional to the amount of PIP3 generated.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
-
2. Cellular p-AKT Inhibition Assay (Western Blot)
-
Objective: To assess the ability of this compound to inhibit PI3K pathway signaling in intact cells.
-
Procedure:
-
PTEN-deficient cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 1.5 hours).[11]
-
For some cell lines that require growth factor stimulation, cells are serum-starved prior to treatment and then stimulated with a growth factor like IGF-1.[11]
-
After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308) and total AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified.
-
The ratio of p-AKT to total AKT is calculated and normalized to the vehicle-treated control to determine the percentage of inhibition.[7][11]
-
3. Cell Proliferation Assay
-
Objective: To evaluate the effect of this compound on the growth of PTEN-deficient cancer cells.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After 24 hours, cells are treated with a range of concentrations of this compound.
-
The plates are incubated for a prolonged period (e.g., 4 days).[10]
-
Cell viability or proliferation is assessed using a commercially available assay, such as one based on the quantification of ATP (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., MTS or WST-1).
-
The luminescence or absorbance is measured using a plate reader.
-
The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
-
Clinical Development and Future Perspectives
A first-in-human clinical trial (NCT01673737) of this compound was conducted in patients with advanced solid tumors.[3][9] While the drug had an acceptable safety profile, it was found to be rapidly cleared from the body.[3] This pharmacokinetic property made it challenging to maintain exposures at levels associated with antitumor activity in preclinical models.[3] Consequently, the clinical development of this compound was terminated.[3]
Despite the discontinuation of its development, the preclinical data for this compound provided a valuable proof-of-concept for the selective targeting of PI3Kβ in PTEN-deficient cancers.[4] The findings underscore the importance of PI3Kβ as a therapeutic target in this patient population and have informed the development of next-generation PI3Kβ inhibitors with improved pharmacokinetic profiles. The research on this compound has contributed significantly to our understanding of the intricacies of the PI3K pathway and the development of targeted therapies for genetically defined cancers.
References
- 1. The PTEN–PI3K Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
SAR-260301: A Technical Guide to its PI3K Beta Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the phosphatidylinositol 3-kinase (PI3K) beta selectivity profile of SAR-260301, a potent and orally bioavailable inhibitor. This document details its biochemical and cellular activity, the methodologies used for its characterization, and its mechanism of action, with a particular focus on its activity in phosphatase and tensin homolog (PTEN)-deficient tumors.
Introduction to this compound
This compound is a selective inhibitor of the p110β catalytic subunit of Class I PI3K.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, often driven by mutations in PIK3CA (encoding the p110α subunit) or loss of the tumor suppressor PTEN.[1] PTEN loss leads to hyperactivation of the PI3K pathway, with a particular dependence on the p110β isoform.[2] this compound was developed to selectively target PI3Kβ, with the therapeutic hypothesis that this would be effective in PTEN-deficient cancers while minimizing toxicities associated with broader PI3K inhibition.[1]
Biochemical and Cellular Selectivity Profile
The selectivity of this compound for PI3Kβ has been characterized in both biochemical and cellular assays. The following tables summarize the quantitative data on its inhibitory activity.
Table 1: Biochemical Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110β | 23 |
| p110α | >1000 |
| p110δ | 180 |
| p110γ | >1000 |
Data sourced from biochemical assays. The IC50 value for p110β is also reported as 52 nM in some studies.[3]
Table 2: Cellular Inhibitory Activity of this compound in Engineered Cell Lines
| Cell Line | Target | IC50 (nM) |
| MEF-3T3-myr-p110β | PI3Kβ-dependent proliferation | 196 |
This mechanistic model demonstrates the cellular potency of this compound on PI3Kβ-driven proliferation.
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Genotype | Assay | IC50 (µM) |
| UACC-62 | PTEN-deficient, BRAF mutant | pAktS473 inhibition | 0.06 |
| LNCaP | PTEN-deficient | Cell proliferation | 2.9 - 5.0 |
| PC3 | PTEN-deficient | Cell proliferation | >10 (short-term), active at 3-10 µM (long-term) |
| WM-266.4 | PTEN-deficient, BRAF mutant | Cell proliferation | 3.3 (IC40) |
| UACC-62 | PTEN-deficient, BRAF mutant | Cell proliferation | 6.5 (IC40) |
These data highlight the preferential activity of this compound in PTEN-deficient cancer cell lines.
Signaling Pathways and Experimental Workflows
PI3K Signaling Pathway in PTEN-Deficient Cancer
Caption: PI3K signaling in PTEN-deficient cells and the inhibitory action of this compound.
Experimental Workflow for Determining PI3K Isoform Selectivity
Caption: Workflow for assessing the biochemical and cellular selectivity of this compound.
Experimental Protocols
The following are detailed, generalized protocols for the key experiments used to characterize the selectivity profile of this compound.
In Vitro PI3K Enzyme Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 (substrate)
-
ATP
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well, white, low-volume)
-
Multimode plate reader with luminescence detection
Protocol:
-
Prepare Reagents: Prepare assay buffer, kinase-substrate solution, and serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
Add this compound or vehicle (DMSO) to the assay plate.
-
Add the PI3K enzyme and PIP2 substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Phospho-Akt (Ser473) Inhibition
This method is used to assess the inhibition of downstream PI3K signaling in cells.
Materials:
-
PTEN-deficient cancer cell lines (e.g., UACC-62, LNCaP)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for a specified duration (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total Akt and a loading control to normalize the p-Akt signal.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to total Akt and the loading control. Calculate the percent inhibition of p-Akt phosphorylation relative to the vehicle control to determine the cellular IC50.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Solubilization solution (for MTT)
-
Spectrophotometer or luminometer
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and determine the IC50 value.
Protocol (CellTiter-Glo® Assay):
-
Cell Seeding and Treatment: Follow steps 1 and 2 as for the MTT assay, using an opaque-walled plate.
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent.
-
Signal Stabilization: Mix the contents and incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and determine the IC50 value.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
PTEN-deficient human cancer cell line (e.g., UACC-62)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle orally at a specified dose and schedule (e.g., once or twice daily).
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate metrics such as tumor growth inhibition (TGI). Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.
Conclusion
This compound is a potent and selective inhibitor of the PI3Kβ isoform, with demonstrated activity in preclinical models of PTEN-deficient cancers. Its selectivity profile, characterized through a series of biochemical and cellular assays, supports its targeted mechanism of action. The experimental protocols outlined in this guide provide a framework for the evaluation of PI3K inhibitors and a deeper understanding of the preclinical data supporting the development of this compound. While clinical development of this compound was halted due to pharmacokinetic challenges, the data generated for this compound have provided valuable insights into the therapeutic potential of selective PI3Kβ inhibition.[4]
References
SAR-260301: A Technical Guide to its Downstream Signaling Effects on p-Akt S473
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling effects of SAR-260301, a selective inhibitor of the β-isoform of phosphoinositide 3-kinase (PI3K). A primary focus is its impact on the phosphorylation of Akt at the serine 473 residue (p-Akt S473), a critical node in cell survival and proliferation pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that selectively targets the p110β catalytic subunit of Class I PI3K.[1][2] This selectivity is particularly relevant in tumors with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN), where PI3Kβ is often the dominant isoform driving the pathway's activity.[1][3][4] By inhibiting PI3Kβ, this compound effectively blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger. This, in turn, prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[5][6] The dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many solid tumors, contributing to increased cell growth, survival, and resistance to therapy.[1][2]
Impact on p-Akt S473 and Downstream Signaling
The activation of Akt is a multi-step process that requires its translocation to the cell membrane and subsequent phosphorylation at two key residues: threonine 308 (T308) in the activation loop and serine 473 (S473) in the C-terminal hydrophobic motif.[5][7] Full activation of Akt, which is necessary for it to phosphorylate its numerous downstream substrates, is achieved upon phosphorylation of both sites.[6][8]
This compound has been shown to effectively modulate the phosphorylation of Akt at both S473 and T308, particularly in PTEN-deficient tumor cell lines.[4] This inhibition of Akt activation leads to a cascade of downstream effects, ultimately resulting in reduced cell proliferation and, in some cases, apoptosis.[2][9]
Signaling Pathway Diagram
Caption: this compound inhibits PI3Kβ, blocking Akt phosphorylation and downstream signaling.
Quantitative Data Summary
The inhibitory activity of this compound on PI3Kβ and its downstream effector p-Akt S473 has been quantified in various preclinical models. The following tables summarize the reported IC50 values.
| Target/Assay | Cell Line | IC50 (nM) | Reference |
| Biochemical Assays | |||
| p110β | - | 52 | [4] |
| p110β (mechanistic cellular model) | - | 32 | [4] |
| Cellular Assays | |||
| p-Akt S473 | UACC-62 | 60 | [9] |
| p-Akt S473 | PTEN-deficient tumor cell lines | 39 - 310 | [4] |
| p-Akt T308 | PTEN-deficient tumor cell lines | 20 - 209 | [4] |
| Cell Proliferation Assays | |||
| MEF-3T3-myr-p110β | - | 196 | [9] |
| LNCaP (low serum) | - | 2900 | [9] |
| LNCaP (high serum) | - | 5000 | [9] |
Experimental Protocols
While specific, detailed protocols from primary sources are limited in the public domain, the general methodologies for assessing the effects of this compound on p-Akt S473 can be inferred from standard biochemical and cellular assays.
Western Blotting for p-Akt S473 Detection
This is a standard method to quantify the levels of phosphorylated Akt.
Workflow Diagram:
Caption: Standard workflow for detecting p-Akt S473 via Western Blot.
Methodology:
-
Cell Culture and Treatment: PTEN-deficient cell lines (e.g., UACC-62, LNCaP) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-Akt (Ser473). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the resulting bands are visualized and quantified using a digital imaging system. The intensity of the p-Akt S473 band is typically normalized to the intensity of a total Akt or a loading control (e.g., GAPDH, β-actin) band.
In Vitro Kinase Assays
These assays are used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified PI3Kβ.
Methodology:
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains a reaction buffer with purified, recombinant PI3Kβ enzyme, a lipid substrate (e.g., PIP2), and ATP.
-
Inhibitor Addition: this compound is added at a range of concentrations to determine its IC50 value.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set period at a controlled temperature.
-
Detection of Product: The amount of PIP3 produced is quantified. This can be done using various methods, including radiometric assays (if using radiolabeled ATP) or non-radioactive methods that employ fluorescently labeled PIP3 binding proteins or antibodies.
-
Data Analysis: The amount of product formed is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
Clinical Development and Outcomes
A first-in-human Phase I clinical trial (NCT01673737) was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors.[3][10] While the drug demonstrated an acceptable safety profile, it was found to be rapidly cleared from the body.[3] This rapid clearance prevented the maintenance of plasma concentrations high enough to achieve sustained inhibition of the PI3K pathway, which was deemed necessary for antitumor activity based on preclinical models.[3][10] Consequently, the clinical development of this compound was terminated.[3]
Conclusion
This compound is a potent and selective inhibitor of PI3Kβ that effectively modulates the phosphorylation of Akt at S473, a key downstream node in the PI3K signaling pathway. Its mechanism of action is particularly relevant in PTEN-deficient cancers. While preclinical data demonstrated promising antitumor activity, unfavorable pharmacokinetic properties, specifically rapid clearance, hindered its successful clinical development. Nevertheless, the study of this compound has provided valuable insights into the therapeutic targeting of the PI3Kβ isoform and underscores the critical importance of pharmacokinetic and pharmacodynamic assessments in early-stage drug development.[3]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C19H22N4O3 | CID 135565159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. scispace.com [scispace.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ascopubs.org [ascopubs.org]
Role of PI3K beta in PTEN-null cancer models
An In-Depth Technical Guide to the Role of PI3Kβ in PTEN-Null Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a frequent event in human cancers, making it a highly sought-after target for therapeutic intervention.[4][5][6] The PI3K family is composed of several isoforms, with the Class IA enzymes (p110α, p110β, and p110δ) being the most implicated in oncology.[7][8]
A key negative regulator of this pathway is the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[1][3][9] PTEN functions by dephosphorylating the lipid second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby antagonizing PI3K activity.[2][3][9] Loss of PTEN function, a common event in a wide range of solid tumors including prostate, breast, and endometrial cancers, leads to the accumulation of PIP3 and constitutive activation of the downstream AKT/mTOR signaling cascade.[2][10][11] This sustained signaling promotes tumorigenesis and can confer resistance to conventional therapies.[6][10]
Interestingly, tumors that have lost PTEN function often exhibit a unique dependency on a specific PI3K isoform: PI3K beta (PI3Kβ), encoded by the PIK3CB gene.[4][9][12][13] While normal epithelial cells and tumors driven by receptor tyrosine kinases (RTKs) or PIK3CA mutations typically rely on the PI3Kα isoform, PTEN-null tumors often switch their dependency to PI3Kβ.[4][8][10] This phenomenon, often described as a synthetic lethal relationship, provides a compelling therapeutic window for selectively targeting these cancers.[11] This guide delves into the molecular mechanisms underpinning the role of PI3Kβ in PTEN-deficient cancers, summarizes key preclinical data for selective inhibitors, and outlines the experimental protocols used to investigate this critical signaling axis.
The PI3Kβ Signaling Axis in PTEN-Deficient Cells
Mechanism of PI3Kβ Dependency
The loss of PTEN removes the primary brake on the PI3K pathway.[9] In this context, PI3Kβ emerges as the essential isoform for maintaining high levels of PIP3 and driving downstream signaling.[14][15] The precise mechanism linking PTEN loss to PI3Kβ activation is an area of active investigation, but several models have been proposed. One key mechanism involves the adapter protein CRKL, which has been identified as a PI3Kβ-interacting protein.[16] In PTEN-null cells, CRKL can bind to tyrosine-phosphorylated p130Cas, a process facilitated by Src family kinases which are also activated upon PTEN loss.[16] This complex is thought to be crucial for p110β-dependent PI3K signaling and cell proliferation.[9][16]
Furthermore, the genetic context of the tumor can influence isoform dependency. While many PTEN-null tumors are PI3Kβ-dependent, the presence of concurrent mutations, such as an activating KRAS mutation, can shift this dependency towards PI3Kα.[4][8][12][13] This highlights the importance of comprehensive genomic profiling for patient stratification in clinical trials of isoform-selective PI3K inhibitors.
Downstream Effects of PI3Kβ Activation
In PTEN-null tumors, the hyperactivation of PI3Kβ perpetuates signaling through the canonical AKT/mTOR pathway, which has profound effects on multiple hallmarks of cancer:
-
Cell Proliferation and Survival: Activated AKT phosphorylates a host of substrates that inhibit apoptosis and promote cell cycle progression.[17][18] This leads to unchecked cell growth and survival, a hallmark of PTEN-null myelomas which are highly dependent on the PI3K/Akt pathway.[17]
-
Metabolic Reprogramming: Inhibition of PI3Kβ in PTEN-null models has been shown to have significant consequences on cellular metabolism.[7][19] Treatment with the PI3Kβ inhibitor AZD8186 resulted in the downregulation of genes involved in cholesterol biosynthesis and reduced carbon flux into the TCA cycle.[7][19] This suggests that targeting PI3Kβ exploits a metabolic dependency that contributes to its therapeutic effect.[7]
-
Immune Evasion: Recent evidence indicates that PI3Kβ plays a critical role in controlling immune escape in PTEN-deficient tumors.[20] In a mouse model of PTEN-null breast cancer, genetic or pharmacological inactivation of PI3Kβ led to reduced STAT3 signaling, increased expression of immune-stimulatory molecules, and a robust anti-tumor immune response.[20] This provides a strong rationale for combining PI3Kβ inhibitors with immunotherapy.[20]
Caption: PI3Kβ signaling pathway in the absence of PTEN.
Therapeutic Targeting of PI3Kβ in PTEN-Null Cancers
The dependency of PTEN-deficient tumors on PI3Kβ has led to the development of several isoform-selective inhibitors.[7] These agents have shown preferential activity in preclinical models where PTEN is lost.[7]
Key PI3Kβ Inhibitors and Preclinical Efficacy
Two of the most studied selective PI3Kβ inhibitors are AZD8186 and GSK2636771.
-
AZD8186: This potent, small-molecule inhibitor of PI3Kβ (with additional activity against PI3Kδ) has demonstrated significant anti-tumor activity in PTEN-null models.[7][15] In vitro studies show that cell lines sensitive to AZD8186 are enriched for PTEN deficiency, and treatment leads to inhibition of the AKT pathway.[15] In vivo, AZD8186 effectively inhibits PI3K pathway biomarkers in tumor xenografts.[10] While single-agent activity in vivo can be limited, its efficacy is greatly enhanced when used in combination therapies.[15]
-
GSK2636771: This orally bioavailable, PI3Kβ-selective inhibitor was developed to exploit the synthetic lethal relationship between PI3Kβ inhibition and PTEN loss.[11] Preclinical data demonstrate that GSK2636771 causes a concentration-dependent decrease in phosphorylated AKT (pAKT) and shows selective growth inhibition in PTEN-deficient cells.[11] Early clinical data in patients with PTEN-deficient tumors showed that 22% achieved stable disease.[21]
Combination Strategies
To maximize therapeutic effect and overcome potential resistance mechanisms, PI3Kβ inhibitors are often explored in combination with other agents.
-
With mTOR Inhibitors: Since mTOR is a key downstream effector, dual inhibition of PI3Kβ and mTOR can provide a more comprehensive and durable suppression of the pathway.[10] The combination of AZD8186 with the mTOR inhibitor vistusertib was shown to be highly effective at controlling the growth of PTEN-null tumor models both in vitro and in vivo.[10]
-
With Chemotherapy: AZD8186 has shown enhanced anti-tumor activity when combined with docetaxel, a standard chemotherapy for advanced triple-negative breast cancer (TNBC) and prostate cancers.[15]
-
With Immunotherapy: Given the role of PI3Kβ in immune evasion, combining its inhibition with immune checkpoint blockers is a promising strategy.[20] In a PTEN-deficient mouse melanoma model, AZD8186 significantly enhanced the anti-tumor efficacy of anti-PD-1 antibodies.[15]
Quantitative Analysis of PI3Kβ Inhibition
The following tables summarize key quantitative data from preclinical studies of PI3Kβ inhibitors in PTEN-null cancer models.
Table 1: In Vitro Potency of Selective PI3Kβ Inhibitors
| Compound | Target(s) | IC50 (nmol/L) | Cell Line Context | Reference |
|---|---|---|---|---|
| AZD8186 | PI3Kβ | 4 | Biochemical Assay | [7] |
| PI3Kδ | 12 | Biochemical Assay | [7] | |
| PI3Kα | 35 | Biochemical Assay | [7] | |
| PI3Kγ | 675 | Biochemical Assay | [7] | |
| GSK2636771 | PI3Kβ | ~1000x > PI3Kα | Biochemical Assay | [11] |
| | | ~10x > PI3Kδ | Biochemical Assay |[11] |
Table 2: In Vivo Efficacy of PI3Kβ Inhibitor Combinations in PTEN-Null Xenograft Models
| Inhibitor | Combination Agent | Cancer Model Type | Efficacy Endpoint | Outcome | Reference |
|---|---|---|---|---|---|
| AZD8186 | Vistusertib (mTORi) | TNBC, Prostate, Renal | Tumor Growth Control | Effective suppression of tumor growth | [10] |
| AZD8186 | Paclitaxel | TNBC (MDA-MB-468) | Enhanced Antitumor Activity | Combination enhanced efficacy vs single agents | [15] |
| AZD8186 | Anti-PD1 Antibody | Melanoma (BP) | Enhanced Antitumor Efficacy | Significant enhancement of anti-tumor effect |[15] |
Key Experimental Methodologies
Investigating the role of PI3Kβ requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Cell Viability and Proliferation Assays
-
Objective: To determine the sensitivity of cancer cell lines to PI3Kβ inhibitors.
-
Methodology:
-
Seed PTEN-null and PTEN-wildtype cancer cells in 96-well plates.
-
Treat cells with a dose-response curve of the PI3Kβ inhibitor (e.g., AZD8186) for a specified period (e.g., 3 to 21 days).[10][11]
-
Assess cell viability using reagents like CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) to determine relative sensitivity.
-
Western Blotting for Pathway Modulation
-
Objective: To confirm target engagement and assess the inhibition of downstream signaling pathways.
-
Methodology:
-
Treat PTEN-null cells with the PI3Kβ inhibitor for a defined time (e.g., 24 hours).[19]
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins, such as p-AKT (Ser473), total AKT, p-S6, p-4EBP1, and PTEN.[10][19]
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of PI3Kβ inhibitors alone or in combination in a living organism.
-
Methodology:
-
Implant human PTEN-null tumor cells (e.g., HCC70, MDA-MB-468) subcutaneously into the flanks of immunocompromised mice (e.g., nude or NSG mice).[10][15]
-
When tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment cohorts (e.g., vehicle, inhibitor alone, combination agent, combination of both).
-
Administer treatments according to a defined schedule (e.g., AZD8186 at 100 mg/kg, twice daily by oral gavage).[19]
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
At the end of the study, harvest tumors for biomarker analysis (e.g., Western blot, immunohistochemistry) to confirm pathway inhibition in vivo.[10]
-
Caption: Preclinical workflow for evaluating PI3Kβ inhibitors.
Challenges and Future Directions
Despite the clear rationale for targeting PI3Kβ in PTEN-null cancers, challenges remain.
-
Resistance Mechanisms: Tumors can develop resistance to PI3Kβ-selective inhibitors. One identified mechanism is "isoform switching," where prolonged treatment leads to a feedback-mediated reactivation of PI3Kα, restoring downstream AKT signaling and rendering the tumor resistant.[10][15] This underscores the potential need for dual α/β inhibitors or combination strategies in certain contexts.
-
Patient Selection: As the genetic context can alter isoform dependency, robust biomarker strategies are crucial for identifying patients most likely to benefit from PI3Kβ inhibition.[4][12] Simple PTEN loss may not be a sufficient biomarker; analysis of co-occurring mutations (e.g., in KRAS) may be necessary for accurate stratification.[8][13]
-
Toxicity: While isoform-selective inhibitors are designed to have a better safety profile than pan-PI3K inhibitors, on-target toxicities can still limit dosing and efficacy.[22] Intermittent dosing schedules are one strategy being explored to mitigate toxicity while maintaining pathway inhibition.[22]
Future research will focus on developing more sophisticated biomarker strategies, understanding the complex interplay between PI3K isoforms, and optimizing combination therapies to achieve durable responses in patients with PTEN-deficient tumors.
Conclusion
The loss of the tumor suppressor PTEN creates a distinct dependency on the PI3Kβ isoform for tumor cell survival, proliferation, and metabolic function. This synthetic lethal interaction provides a clear therapeutic rationale for the use of selective PI3Kβ inhibitors. Preclinical studies have demonstrated that agents like AZD8186 and GSK2636771 can effectively inhibit the PI3K/AKT/mTOR pathway and control tumor growth, particularly when used in rationally designed combination therapies. While challenges related to resistance and patient selection persist, the targeting of PI3Kβ remains a highly promising strategy in the ongoing effort to develop precision medicines for PTEN-null cancers.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. PTEN and the PI3-Kinase Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. The Mechanisms Underlying PTEN Loss in Human Tumors Suggest Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PI3K isoform dependence of PTEN-deficient tumors can be altered by the genetic context - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K isoform dependence of PTEN-deficient tumors can be altered by the genetic context [agris.fao.org]
- 14. Both p110α and p110β isoforms of PI3K can modulate the impact of loss-of-function of the PTEN tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting PI3Kβ alone and in combination with chemotherapy or immunotherapy in tumors with PTEN loss - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRKL mediates p110β-dependent PI3K signaling in PTEN-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preferential killing of PTEN-null myelomas by PI3K inhibitors through Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PI3Kβ controls immune evasion in PTEN-deficient breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K-beta Inhibitor for PTEN Loss-Related Cancers · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 22. aacrjournals.org [aacrjournals.org]
SAR-260301 and PI3K/Akt/mTOR Pathway Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2][3] One of the key mechanisms of pathway activation is the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), which negatively regulates PI3K signaling.[4] In the context of PTEN deficiency, the PI3Kβ (beta) isoform has been identified as a dominant driver of downstream signaling.[5]
SAR-260301 is an orally bioavailable and selective inhibitor of the class I PI3Kβ isoform.[4] By specifically targeting PI3Kβ, this compound aims to inhibit the PI3K/Akt/mTOR pathway in tumor cells that are dependent on this isoform, such as those with PTEN loss, potentially leading to apoptosis and the inhibition of tumor growth.[4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
This compound: Mechanism of Action and Preclinical Data
This compound is a potent inhibitor of the p110β catalytic subunit of PI3K.[4] Its selectivity for PI3Kβ is a key characteristic, with the intention of providing a more targeted therapeutic approach with a potentially improved safety profile compared to pan-PI3K inhibitors.[4]
Biochemical and Cellular Activity
The inhibitory activity of this compound has been characterized in various in vitro assays.
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | PI3Kβ | 52 | [6] |
| Cellular Assay (pAktS473 inhibition in UACC-62 cells) | pAkt | 60 | |
| Cellular Proliferation (MEF-3T3-myr-p110β) | Cell Viability | 196 | |
| Cellular Proliferation (LNCaP - low serum) | Cell Viability | 2900 | |
| Cellular Proliferation (LNCaP - high serum) | Cell Viability | 5000 |
In Vivo Efficacy
Clinical Development
A first-in-human, phase I clinical trial (NCT01673737) was conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of this compound in patients with advanced solid tumors.[5]
Key Findings from the Phase I Trial
| Parameter | Result | Reference |
| Maximum Tolerated Dose (MTD) | Not reached. | [5] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 pneumonitis (400 mg BID), Grade 3 increase in GGT (600 mg BID). | [5] |
| Most Frequent Treatment-Related Adverse Events | Nausea, vomiting, diarrhea. | [5] |
| Pharmacokinetics (PK) | Rapid absorption and rapid clearance. | [5] |
| Pharmacodynamics (PD) | Inhibition of pAkt in platelets was observed but was not sustained. | |
| Clinical Activity | No objective responses were documented. |
The rapid clearance of this compound presented a challenge in maintaining exposures sufficient for sustained pathway inhibition, which is believed to be necessary for antitumor activity based on preclinical models.[5] Consequently, the clinical development of this compound was terminated.[5]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex signaling network initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[2] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[2] Activated Akt then phosphorylates a wide range of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes.[1] In PTEN-deficient tumors, the loss of PTEN's phosphatase activity leads to the accumulation of PIP3 and constitutive activation of the PI3K/Akt/mTOR pathway.[4]
Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of a compound like this compound against a specific PI3K isoform.
Materials:
-
Recombinant human PI3Kβ enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
PIP2 substrate
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
This compound (or other test compound)
-
Detection reagents (e.g., for ADP-Glo, HTRF, or filter binding assays)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the PI3Kβ enzyme, PIP2 substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the chosen detection method.
-
Add detection reagents and measure the signal using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for pAkt Inhibition
This protocol describes how to assess the inhibition of Akt phosphorylation in cells treated with this compound.
Materials:
-
PTEN-deficient cancer cell line (e.g., PC-3, U87MG)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pAkt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pAkt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for loading control.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a desired period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
PTEN-deficient human tumor cell line
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously implant tumor cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle daily by oral gavage.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarkers).
Conclusion
This compound is a selective PI3Kβ inhibitor that has demonstrated potent activity in preclinical models, particularly in the context of PTEN-deficient cancers. While its clinical development was halted due to pharmacokinetic challenges, the study of this compound has provided valuable insights into the therapeutic potential of targeting the PI3Kβ isoform. The methodologies and data presented in this technical guide serve as a comprehensive resource for researchers in the field of oncology and drug development who are investigating the PI3K/Akt/mTOR pathway and the development of novel targeted therapies. Further research into isoform-selective PI3K inhibitors with improved pharmacokinetic properties may hold promise for the treatment of cancers with specific molecular alterations.
References
- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Preclinical Rationale for SAR-260301 in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-260301 is a potent and selective inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta (PI3Kβ) isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. The rationale for developing a PI3Kβ-specific inhibitor stems from the observation that tumors with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN) are particularly dependent on PI3Kβ signaling for their growth and survival. This document provides a comprehensive overview of the preclinical data supporting the development of this compound for the treatment of solid tumors, with a focus on PTEN-deficient cancers.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits the kinase activity of the p110β catalytic subunit of PI3K. In PTEN-deficient tumors, the loss of PTEN function leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K activity. This accumulation results in the constitutive activation of the downstream effectors Akt and mTOR, promoting cell proliferation and survival. By specifically targeting PI3Kβ, this compound aims to block this aberrant signaling cascade, leading to apoptosis and inhibition of tumor growth in PTEN-deficient tumor cells.[1] The selectivity for PI3Kβ over other class I isoforms is intended to provide a more favorable therapeutic window with reduced on-target toxicities associated with pan-PI3K inhibitors.[1]
PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of intervention for this compound.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The preclinical activity of this compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| PI3Kβ IC50 | 23 nM | [2] |
| PI3Kβ IC50 | 52 nM | [2][3] |
| PI3Kδ Selectivity | 26-fold vs PI3Kβ | [4] |
| PI3Kα Selectivity | 88-fold vs PI3Kβ | [4] |
Table 2: In Vitro Cellular Activity of this compound in PTEN-deficient Cell Lines
| Cell Line | Assay | IC50 / Effect | Reference |
| UACC-62 (Melanoma) | pAkt-S473 Inhibition | 0.06 µM (IC50) | [2] |
| UACC-62 (Melanoma) | Cell Proliferation | 6.5 µM (IC40) | [5] |
| WM-266.4 (Melanoma) | Cell Proliferation | 3.3 µM (IC40) | [5] |
| LNCaP (Prostate) | Cell Proliferation (low serum) | 2.9 µM (IC50) | [2] |
| LNCaP (Prostate) | Cell Proliferation (high serum) | 5.0 µM (IC50) | [2] |
| PC3 (Prostate) | pAkt-S473 Inhibition | 39-310 nM (IC50 range) | [4] |
| PC3 (Prostate) | pAkt-T308 Inhibition | 20-209 nM (IC50 range) | [4] |
| PC3 (Prostate) | Cell Proliferation (prolonged treatment) | Cytostatic effect at 3-10 µM | [5] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Model | Treatment | Outcome | Reference |
| UACC-62 (Melanoma) | This compound (150 mg/kg, BID) | Significant tumor growth inhibition (ΔT/ΔC of 39%) | [2][6] |
| UACC-62 (Melanoma) | This compound + Vemurafenib (BRAF inhibitor) | Synergistic antitumor activity | |
| UACC-62 (Melanoma) | This compound + Selumetinib (MEK inhibitor) | Synergistic antitumor activity | |
| WM-266.4 (Melanoma) | This compound + Vemurafenib (BRAF inhibitor) | Synergistic antitumor activity | |
| WM-266.4 (Melanoma) | This compound + Selumetinib (MEK inhibitor) | Synergistic antitumor activity |
Experimental Protocols
In Vitro Assays
Cell Culture: Human cancer cell lines (e.g., UACC-62, WM-266.4, LNCaP, PC3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability/Proliferation Assay (MTT or Sulforhodamine B Assay):
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat cells with serial dilutions of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
For SRB assay, fix cells with trichloroacetic acid, stain with SRB dye, and then solubilize the dye.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Caption: Workflow for in vitro cell viability assay.
Western Blot Analysis for pAkt Inhibition:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
Caption: Workflow for Western blot analysis of pAkt inhibition.
In Vivo Xenograft Studies
Animal Models: Female athymic nude or SCID mice (6-8 weeks old) are typically used. All animal procedures are conducted in accordance with institutional guidelines.
Tumor Implantation:
-
Harvest cultured tumor cells (e.g., UACC-62) during their exponential growth phase.
-
Resuspend the cells in a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
Drug Treatment and Tumor Measurement:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the specified dose and schedule (e.g., 150 mg/kg, twice daily). The vehicle control group receives the formulation vehicle.
-
For combination studies, administer the second agent (e.g., vemurafenib or selumetinib) according to its established protocol.
-
Measure tumor volume (Volume = (length x width²)/2) and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Caption: Workflow for in vivo xenograft studies.
Rationale for Combination Therapies
The preclinical data also provides a strong rationale for combining this compound with inhibitors of the MAPK pathway (e.g., BRAF or MEK inhibitors) in tumors that harbor mutations in both the PI3K and MAPK pathways, such as PTEN-deficient and BRAF-mutant melanomas. The co-activation of these two key signaling pathways can lead to resistance to single-agent targeted therapies. By simultaneously inhibiting both pathways, a synergistic antitumor effect can be achieved, potentially overcoming resistance and improving therapeutic outcomes.
Conclusion
The preclinical data for this compound demonstrates its potent and selective inhibition of PI3Kβ, leading to the suppression of the PI3K/Akt/mTOR signaling pathway and significant antitumor activity in PTEN-deficient solid tumor models, both as a single agent and in combination with MAPK pathway inhibitors. These findings provided a strong rationale for the clinical development of this compound in patients with PTEN-deficient cancers. Although clinical development was ultimately halted due to pharmacokinetic challenges, the preclinical studies of this compound have contributed valuable insights into the therapeutic potential of targeting PI3Kβ in specific cancer subtypes.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Concomitant Inhibition of PI3Kβ and BRAF or MEK in PTEN-Deficient/BRAF-Mutant Melanoma Treatment: Preclinical Assessment of SAR260301 Oral PI3Kβ-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In pursuit of synergy: An investigation of the PI3K/mTOR/MEK co-targeted inhibition strategy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
SAR-260301: An In-depth Technical Guide on its Effects on Apoptosis and Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-260301 is a potent and selective, orally bioavailable small-molecule inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta (β) isoform.[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, proliferation, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. This compound was developed to specifically target the p110β catalytic subunit of PI3K, with the rationale that this selectivity would be particularly effective in tumors with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN), where PI3Kβ signaling is often dominant.[2] This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on apoptosis and cell proliferation, including detailed experimental methodologies and a summary of quantitative data.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound exerts its anti-neoplastic effects by selectively inhibiting the kinase activity of PI3Kβ.[2] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane. The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B). Consequently, the phosphorylation and activation of a cascade of downstream effectors, including the mammalian target of rapamycin (mTOR), are suppressed. The net effect of this pathway inhibition is the induction of apoptosis and the arrest of cell proliferation in cancer cells that are dependent on PI3Kβ signaling for their survival and growth.[2]
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| PI3Kβ | Kinase Assay | 52 nM | [3] |
| PI3Kδ | Kinase Assay | 26-fold less potent than PI3Kβ | Sanofi, unpublished |
| PI3Kα | Kinase Assay | 88-fold less potent than PI3Kβ | Sanofi, unpublished |
| pAkt-S473 (UACC-62 cells) | Cellular Assay | 39 nM | Sanofi, unpublished |
| pAkt-T308 (UACC-62 cells) | Cellular Assay | 20 nM | Sanofi, unpublished |
| LNCaP (PTEN-deficient prostate cancer) | Cell Proliferation | 2.9 µM (low serum) | Sanofi, unpublished |
| PC3 (PTEN-deficient prostate cancer) | Cell Proliferation | >10 µM (4-day treatment) | Sanofi, unpublished |
| UACC-62 (PTEN-deficient melanoma) | Cell Proliferation | IC40 = 6.5 µM | Sanofi, unpublished |
| WM-266.4 (PTEN-deficient melanoma) | Cell Proliferation | IC40 = 3.3 µM | Sanofi, unpublished |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| UACC-62 (melanoma) | Not specified | Significant tumor growth inhibition | [3] |
| PTEN-deficient human tumor xenografts | Oral administration | Dose and time-dependent inhibition of the PI3K pathway | Sanofi, unpublished |
Note: While this compound demonstrated preclinical activity, its clinical development was terminated due to rapid clearance in humans, which prevented sustained pathway inhibition at tolerable doses.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key assays used to evaluate the effects of PI3K inhibitors like this compound on apoptosis and cell proliferation.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound (or other PI3K inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the blank wells. Calculate the percentage of cell viability relative to the vehicle-treated control wells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A simplified workflow for the MTT cell proliferation assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (or other PI3K inhibitor)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Caption: A streamlined workflow for the Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
This compound (or other PI3K inhibitor)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium. Allow cells to attach overnight, then treat with various concentrations of this compound for the desired time.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an orally administered PI3K inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line (e.g., PTEN-deficient)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2). When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., once or twice daily). Administer the vehicle to the control group.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
This compound is a selective PI3Kβ inhibitor that has demonstrated preclinical efficacy in inhibiting cell proliferation and inducing apoptosis, particularly in PTEN-deficient cancer models. Its mechanism of action is centered on the blockade of the PI3K/Akt/mTOR signaling pathway. While the compound showed promise in preclinical studies, its clinical development was halted due to unfavorable pharmacokinetic properties in humans. Nevertheless, the data and methodologies associated with the study of this compound provide a valuable framework for the ongoing development of isoform-selective PI3K inhibitors as potential cancer therapeutics. The detailed protocols provided in this guide serve as a resource for researchers investigating the anti-proliferative and pro-apoptotic effects of novel targeted therapies.
References
An In-Depth Technical Guide to the Investigational PI3Kβ Inhibitor SAR-260301
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-260301, also known as SAR260301, is an orally bioavailable and potent small molecule inhibitor that selectively targets the p110β isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism; its dysregulation is a frequent driver in many human cancers.[1][2] Notably, tumors with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN) often exhibit hyperactivation of the PI3K pathway, predominantly through the PI3Kβ isoform.[3] This has positioned PI3Kβ as a compelling therapeutic target for PTEN-deficient malignancies. This compound was developed to specifically inhibit PI3Kβ, with the rationale that this selectivity would offer a more favorable therapeutic window compared to pan-PI3K inhibitors by minimizing off-target toxicities.[1][2]
This technical guide provides a comprehensive overview of this compound, consolidating available preclinical and clinical data. It is intended to serve as a resource for researchers and drug development professionals interested in the scientific foundation and investigational history of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of the p110β catalytic subunit of Class I PI3K.[1] In normal cellular signaling, growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of pathways that promote cell survival, proliferation, and growth, such as the mTOR pathway.[2]
In PTEN-deficient tumors, the loss of PTEN's phosphatase activity, which normally antagonizes PI3K signaling by dephosphorylating PIP3, leads to constitutive activation of the PI3K/Akt/mTOR pathway, primarily through the PI3Kβ isoform.[3] By inhibiting PI3Kβ, this compound aims to block the production of PIP3, thereby suppressing the downstream signaling cascade and inducing apoptosis and inhibiting the growth of cancer cells.[1]
Quantitative Data Summary
In Vitro Potency and Selectivity
The inhibitory activity of this compound against Class I PI3K isoforms was determined in biochemical assays. The compound demonstrated high potency for PI3Kβ with significant selectivity over other isoforms.
| PI3K Isoform | IC50 (nM) |
| p110α | >10,000 |
| p110β | 23 |
| p110γ | 468 |
| p110δ | 1539 |
| Table 1: In vitro inhibitory activity of this compound against PI3K isoforms. |
Cellular Activity
The effect of this compound on cell proliferation was evaluated in various cancer cell lines. The compound showed preferential activity in PTEN-deficient cell lines.
| Cell Line | PTEN Status | Assay | IC50 (µM) |
| UACC-62 (Melanoma) | Deficient | pAktS473 Inhibition | 0.06 |
| MEF-3T3-myr-p110β | N/A | Proliferation | 0.196 |
| LNCaP (Prostate) | Deficient | Proliferation (low serum) | 2.9 |
| LNCaP (Prostate) | Deficient | Proliferation (high serum) | 5.0 |
| PC3 (Prostate) | Deficient | Proliferation | >10 |
| Table 2: Cellular activity of this compound in various cancer cell lines.[4] |
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound were characterized in several animal species.
| Species | Administration | Dose (mg/kg) | t½ (h) |
| Female SCID Mice | IV | 3 | 0.87 |
| Mice | PO | 10 | 1.4 |
| Mice | PO | 100 | 2.5 |
| Female Nude Rats | IV | 3 | 0.87 |
| Rat | PO | 10 | 6.9 |
| Male Beagle Dogs | PO | 10 | 4.5 |
| Table 3: Preclinical pharmacokinetic parameters of this compound.[4] |
Clinical Pharmacokinetics (Phase I)
In the first-in-human Phase I study (NCT01673737), the pharmacokinetic profile of this compound was characterized in patients with advanced solid tumors. The drug exhibited rapid absorption but also rapid clearance.[3][5]
| Parameter | Value |
| Time to Maximum Concentration (tmax) | 0.5 - 1.5 hours |
| Elimination Profile | Biphasic with rapid decrease after Cmax |
| Food Effect on Cmax | 56% decrease |
| Food Effect on AUCτ | 22% decrease |
| Table 4: Human pharmacokinetic parameters of this compound from the Phase I clinical trial.[5] |
Experimental Protocols
PI3K Isoform Selectivity Assay (Biochemical)
A generic protocol for determining the in vitro kinase activity of PI3K isoforms and the inhibitory potential of compounds like this compound is outlined below. The specific conditions for this compound would have followed a similar procedure.
Objective: To determine the IC50 of this compound against purified p110α, p110β, p110γ, and p110δ.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
PIP2 substrate
-
ATP (with [γ-33P]ATP for radiometric detection)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution in DMSO
-
96-well assay plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the respective PI3K isoform, and the PIP2 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP (containing [γ-33P]ATP).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 8M urea).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated PIP3.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (UACC-62)
The following is a representative protocol for assessing the effect of this compound on the proliferation of the UACC-62 human melanoma cell line.
Objective: To determine the IC50 of this compound for the inhibition of UACC-62 cell proliferation.
Materials:
-
UACC-62 cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed UACC-62 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT reagent to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Western Blot for pAkt Inhibition
This protocol describes the methodology to assess the pharmacodynamic effect of this compound on the PI3K pathway by measuring the phosphorylation of Akt.
Objective: To determine the effect of this compound on the phosphorylation of Akt at Serine 473 (pAkt S473) in a PTEN-deficient cell line.
Materials:
-
PTEN-deficient cancer cell line (e.g., UACC-62)
-
Complete growth medium
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pAkt (S473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with various concentrations of this compound for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pAkt (S473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of pAkt.
In Vivo Xenograft Model (UACC-62)
The following is a representative protocol for evaluating the in vivo antitumor activity of this compound in a UACC-62 human melanoma xenograft model.
Objective: To assess the efficacy of orally administered this compound in inhibiting tumor growth in a UACC-62 xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice)
-
UACC-62 cells
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of UACC-62 cells (typically mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Clinical Development and Outcomes
A first-in-human, open-label, dose-escalation Phase I clinical trial (NCT01673737) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors.[3][5]
Study Design:
-
Patient Population: Patients with locally advanced or metastatic solid tumors.
-
Dose Escalation: A Bayesian overdose control design was used, with oral administration of this compound in 28-day cycles.
-
Endpoints: The primary endpoints were to determine the maximum tolerated dose (MTD) and the safety profile. Secondary endpoints included pharmacokinetics, pharmacodynamics (pAkt inhibition in platelets), and preliminary antitumor activity.
Key Findings:
-
Twenty-one patients were treated across six dose levels, from 100 mg once daily to 800 mg twice daily.
-
The MTD was not reached.
-
The most common treatment-related adverse events were nausea, vomiting, and diarrhea. Dose-limiting toxicities included Grade 3 pneumonitis and a Grade 3 increase in GGT.[5]
-
Pharmacokinetic analysis revealed rapid absorption (tmax 0.5-1.5 hours) but also rapid clearance, leading to a short duration of exposure above pharmacologically active concentrations.[5]
-
While target engagement (inhibition of pAkt in platelets) was observed, the rapid clearance of the drug prevented sustained pathway inhibition, which was deemed necessary for antitumor activity based on preclinical models.[5]
-
No objective responses were observed in this study.[5]
Conclusion of Clinical Development: The clinical development of this compound was terminated due to its unfavorable pharmacokinetic profile.[3] The rapid clearance of the drug made it impossible to achieve the sustained target inhibition required for antitumor efficacy at well-tolerated doses. This outcome underscores the critical importance of thorough pharmacokinetic and pharmacodynamic characterization in early-phase oncology drug development.
Conclusion
This compound is a potent and selective inhibitor of PI3Kβ that showed promise in preclinical models, particularly in the context of PTEN-deficient cancers. However, its clinical development was halted due to a challenging pharmacokinetic profile characterized by rapid clearance, which prevented the maintenance of therapeutic concentrations. The story of this compound serves as a valuable case study for drug developers, highlighting the importance of optimizing not only the potency and selectivity of a drug candidate but also its pharmacokinetic properties to ensure adequate target coverage in the clinical setting. The extensive preclinical data and the findings from the Phase I trial provide a rich dataset for the scientific community, contributing to the broader understanding of targeting the PI3K pathway in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concomitant Inhibition of PI3Kβ and BRAF or MEK in PTEN-Deficient/BRAF-Mutant Melanoma Treatment: Preclinical Assessment of SAR260301 Oral PI3Kβ-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to SAR-260301 Target Engagement Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-260301 is an orally bioavailable, potent, and selective inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta (PI3Kβ) isoform.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various solid tumors, contributing to increased tumor cell growth, survival, and resistance to therapy.[1][3] this compound was developed to specifically target PI3Kβ, which is encoded by the PIK3CB gene, with the rationale that isoform-specific inhibition might offer a better therapeutic window compared to pan-PI3K inhibitors.[1] The primary focus for the clinical development of this compound was for the treatment of tumors with a deficiency in the tumor suppressor Phosphatase and Tensin Homolog (PTEN), a negative regulator of PI3K signaling.[1][4]
This technical guide provides a comprehensive overview of the target engagement biomarkers for this compound, including quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. Although the clinical development of this compound was discontinued due to rapid clearance, the biomarker strategies employed provide valuable insights for the broader field of PI3K inhibitor development.[5]
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of the p110β catalytic subunit of PI3K.[6] By selectively binding to and inhibiting the kinase activity of PI3Kβ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). The inhibition of Akt phosphorylation leads to the downstream suppression of the mTOR pathway and other pro-survival signals, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in susceptible tumor cells, particularly those with PTEN loss.[1][3][4]
Quantitative Biomarker Data
The following tables summarize the key quantitative data related to the potency and cellular activity of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p110β) | 23 nM | Biochemical Assay | [2] |
| IC50 (p110β) | 52 nM | Biochemical Assay | [4] |
| IC50 (pAktS473) | 0.06 µM | UACC-62 Tumor Cells | [2] |
| IC90 (pAktS473) | 2 µM | UACC-62 Tumor Cells | [2] |
| IC50 (pAkt-S473) | 39 - 310 nM | PTEN-deficient Tumor Cells | [4] |
| IC50 (pAkt-T308) | 20 - 209 nM | PTEN-deficient Tumor Cells | [4] |
| IC50 (Proliferation) | 196 nM | MEF-3T3-myr-p110β | [2] |
| IC50 (Proliferation) | 2.9 µM (low serum) | LNCaP Cells | [2] |
| IC50 (Proliferation) | 5.0 µM (high serum) | LNCaP Cells | [2] |
Table 2: In Vivo Target Engagement of this compound
| Biomarker | Effect | Model System | Reference |
| pAkt-S473 | ≥50% sustained inhibition for at least 7 hours | Human PTEN-deficient melanoma models in mice | [2] |
| PI3K Pathway | Dose and time-dependent inhibition | Human PTEN-deficient tumor xenografts in mice | [4] |
Signaling Pathway and Biomarker Logic
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the mechanism of action of this compound, highlighting the key biomarkers.
Caption: PI3K/Akt/mTOR signaling and this compound inhibition.
Experimental Protocols
Detailed protocols for the key biomarker assays used to assess this compound target engagement are provided below. These are representative protocols based on standard methodologies employed in the field.
Western Blot for Phospho-Akt (pAkt) in Platelets
Objective: To quantify the levels of phosphorylated Akt at Serine 473 (pAkt-S473) and Threonine 308 (pAkt-T308) relative to total Akt in platelets, which served as a surrogate tissue in the clinical trial.
Materials:
-
Blood collection tubes with anticoagulant (e.g., ACD-A).
-
Platelet-rich plasma (PRP) isolation reagents.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-pAkt (Ser473), Rabbit anti-pAkt (Thr308), Rabbit anti-total Akt.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Platelet Isolation:
-
Collect whole blood in anticoagulant tubes.
-
Centrifuge at 150 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Treat PRP with this compound or vehicle control for the specified time.
-
-
Cell Lysis:
-
Pellet platelets by centrifugation at 800 x g for 10 minutes.
-
Wash the platelet pellet with PBS.
-
Lyse the platelets in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-pAkt S473, diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and loading control (e.g., β-actin).
-
Quantify band intensities and normalize pAkt levels to total Akt.
-
Immunohistochemistry (IHC) for pAkt in Tumor Biopsies
Objective: To assess the in-situ levels and localization of pAkt in pre- and post-treatment tumor biopsies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Xylene and ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide solution to block endogenous peroxidases.
-
Blocking serum.
-
Primary antibody: Rabbit anti-pAkt (Ser473).
-
Biotinylated secondary antibody and streptavidin-HRP conjugate.
-
DAB chromogen substrate.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Slide Preparation:
-
Cut 4-5 µm sections from FFPE blocks and mount on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a pressure cooker or water bath in antigen retrieval solution.
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with blocking serum.
-
Incubate sections with the primary anti-pAkt antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate.
-
Wash with PBS.
-
-
Visualization and Scoring:
-
Develop the color with DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate sections and mount with a coverslip.
-
Score the slides based on the intensity and percentage of positive tumor cells (e.g., H-score).
-
Experimental Workflow
The following diagram outlines a typical workflow for assessing this compound target engagement biomarkers in a clinical trial setting.
Caption: Clinical trial workflow for biomarker assessment.
Conclusion
The investigation of this compound provided a clear example of the importance of robust target engagement biomarkers in early-phase clinical trials. The modulation of phosphorylated Akt (pAkt) at Ser473 and Thr308 served as a reliable pharmacodynamic marker of PI3Kβ inhibition. Although the clinical development of this compound was halted due to its pharmacokinetic profile, the methodologies and biomarker strategies employed remain highly relevant for the ongoing development of other PI3K pathway inhibitors. The use of surrogate tissues like platelets for assessing target engagement, coupled with direct measurement in tumor biopsies, represents a comprehensive approach to understanding the pharmacodynamics of targeted therapies. Future development of PI3K inhibitors will continue to rely on such detailed biomarker analyses to guide dose selection and patient stratification.
References
- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Detection of pAkt protein in imprint cytology of invasive breast cancer: Correlation with HER2/neu, hormone receptors, and other clinicopathological variables - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SAR-260301 In Vitro Assays in Cancer Cell Lines
Introduction
SAR-260301 is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) beta isoform, with an IC50 of 23 nM.[1] It functions by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, particularly those with a deficiency in the tumor suppressor PTEN.[2][3] This dysregulation promotes tumor cell growth, survival, and resistance to therapies.[2][3] By selectively inhibiting PI3Kβ, this compound has demonstrated potential as an antineoplastic agent, inducing apoptosis and inhibiting the growth of cancer cells, especially in PTEN-deficient tumors.[2][3][4] Preclinical studies have shown its activity in various cancer cell lines, including melanoma and prostate cancer.[1][5]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | Assay | Endpoint | IC50 / Effect |
| UACC-62 | Melanoma | PTEN-deficient/BRAF-mutant | pAktS473 Inhibition | IC50 | 0.06 µM[1] |
| UACC-62 | Melanoma | PTEN-deficient/BRAF-mutant | Cell Proliferation | IC40 (4-day treatment) | 6.5 µM[1] |
| WM-266.4 | Melanoma | PTEN-deficient/BRAF-mutant | Cell Proliferation | IC40 (4-day treatment) | 3.3 µM[1] |
| LNCaP | Prostate Cancer | PTEN-deficient | Cell Proliferation (low serum) | IC50 (4-day treatment) | 2.9 µM[1] |
| LNCaP | Prostate Cancer | PTEN-deficient | Cell Proliferation (high serum) | IC50 (4-day treatment) | 5.0 µM[1] |
| PC3 | Prostate Cancer | PTEN-deficient | Cell Proliferation | Inactive up to 10 µM (4-day) | Cytostatic effect at 3 & 10 µM (14-day)[1] |
| MEF-3T3-myr-p110β | Murine Embryonic Fibroblasts | N/A | Proliferation/Viability (low serum) | IC50 | 196 nM[1] |
Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for the cell proliferation assay.
Materials:
-
Cancer cell lines (e.g., UACC-62, LNCaP)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Based on the known IC50 values, a starting concentration range of 0.01 µM to 100 µM is recommended.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]
Workflow:
Caption: Workflow for the apoptosis assay.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the predetermined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[7]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for p-Akt Inhibition
This protocol is used to detect the phosphorylation status of Akt, a key downstream effector of PI3K, to confirm target engagement by this compound.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C19H22N4O3 | CID 135565159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medkoo.com [medkoo.com]
- 5. Concomitant Inhibition of PI3Kβ and BRAF or MEK in PTEN-Deficient/BRAF-Mutant Melanoma Treatment: Preclinical Assessment of SAR260301 Oral PI3Kβ-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAR-260301 Cell-Based Assay Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-260301 is an orally bioavailable and selective inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta isoform, with an IC50 of 23 nM.[1] It acts by inhibiting PI3K beta kinase activity within the PI3K/Akt/mTOR pathway, which can lead to apoptosis and growth inhibition in tumor cells, particularly those with a deficiency in the tumor suppressor PTEN.[2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent occurrence in solid tumors, contributing to increased cell growth and survival, as well as resistance to therapies.[2] By specifically targeting the p110-beta catalytic subunit of class I PI3K, this compound may offer a more targeted and less toxic therapeutic approach compared to pan-PI3K inhibitors.[2]
These application notes provide detailed protocols for optimizing cell-based assays to evaluate the efficacy and potency of this compound. The following sections include summaries of key quantitative data, detailed experimental methodologies, and visual diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound across various cell lines and assay conditions.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Assay Type | Condition | IC50 |
| UACC-62 | pAktS473 Inhibition | - | 0.06 µM[1] |
| MEF-3T3-myr-p110β | Proliferation/Viability | Low serum | 196 nM[1] |
| LNCaP (PTEN-deficient) | Cell Proliferation | Low serum, 4-day treatment | 2.9 µM[1] |
| LNCaP (PTEN-deficient) | Cell Proliferation | High serum, 4-day treatment | 5.0 µM[1] |
| PC3 | Cell Proliferation | Low & High serum, up to 10 µM | Inactive[1] |
| UACC-62 | Cell Proliferation | 4-day treatment | IC40 = 6.5 µM[1] |
| WM-266.4 | Cell Proliferation | 4-day treatment | IC40 = 3.3 µM[1] |
Table 2: this compound Selectivity Profile
| Kinase Isoform | IC50 | Fold Selectivity over p110β |
| p110β | 32 nM | 1 |
| p110δ | - | 26-fold[4] |
| p110α | - | 88-fold[4] |
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols: Determination of SAR-26031 IC50 in LNCaP and PC3 Cells
Introduction
SAR-260301 is an orally bioavailable and selective inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta isoform.[1][2] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, contributing to tumor cell growth, survival, and resistance to therapies.[1][3] this compound specifically targets the p110β catalytic subunit of PI3K, showing particular efficacy in tumor cells with a deficiency in the tumor suppressor PTEN, a negative regulator of PI3K activity.[1][3]
Prostate cancer is a heterogeneous disease, and cell lines with distinct genetic backgrounds are crucial for in vitro drug screening. LNCaP and PC3 are two of the most widely used prostate cancer cell lines, representing different stages and phenotypes of the disease.
-
LNCaP cells are androgen-sensitive and express the androgen receptor (AR), characteristic of early-stage, less aggressive prostate adenocarcinoma.[4][5][6][7]
-
PC3 cells are androgen-independent, do not express AR, and are considered a model for a more aggressive, metastatic form of prostate cancer.[4][5][6][7]
These differences in their molecular profiles, including PTEN status, can significantly influence their sensitivity to targeted inhibitors like this compound. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in both LNCaP and PC3 cell lines.
Data Presentation
The following table summarizes the reported IC50 values for this compound in LNCaP and PC3 cells under different experimental conditions.
| Cell Line | Serum Condition | Treatment Duration | IC50 (µM) | Reference |
| LNCaP | Low Serum | 4 days | 2.9 | [2] |
| LNCaP | High Serum | 4 days | 5.0 | [2] |
| PC3 | Low and High Serum | 4 days | > 10 (inactive) | [2] |
| PC3 | Low Serum | 14 days | Inhibition observed at 3 and 10 µM | [2] |
Signaling Pathway
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3Kβ", fillcolor="#FBBC05", fontcolor="#202124"]; SAR260301 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nSurvival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; SAR260301 -> PI3K [label="Inhibits", arrowhead=tee, color="#EA4335"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PTEN -> PIP3 [label="Dephosphorylates", arrowhead=tee, color="#5F6368"]; PIP3 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; } केंदोट Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Cell Culture
LNCaP Cells:
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage LNCaP cells when they reach 80-90% confluency. Use a gentle dissociation reagent like TrypLE™ Express to detach the cells.
PC3 Cells:
-
Media: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage PC3 cells when they reach 80-90% confluency using standard trypsin-EDTA solution.
IC50 Determination using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a typical workflow for determining the IC50 of this compound.
Materials:
-
LNCaP and PC3 cells
-
Appropriate cell culture media and supplements
-
This compound (stock solution prepared in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
-
Phosphate-Buffered Saline (PBS)
Workflow Diagram:
// Edges CellCulture -> Harvest; Harvest -> Seed; Seed -> PrepareDrug [style=invis]; PrepareDrug -> AddDrug; AddDrug -> Incubate; Incubate -> AddReagent [style=invis]; AddReagent -> IncubateAssay; IncubateAssay -> Read; Read -> Plot [style=invis]; Plot -> Calculate; } केंदोट Caption: Workflow for IC50 determination of this compound.
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing LNCaP and PC3 cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 4 days or 14 days). For longer incubation periods, the medium with the drug may need to be replenished every 3-4 days.
-
-
Cell Viability Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from a well with no cells.
-
Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.
-
Plot the normalized cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers and drug development professionals to assess the in vitro efficacy of this compound in LNCaP and PC3 prostate cancer cell lines. The significant difference in sensitivity to this compound between these two cell lines underscores the importance of cellular context and genetic background in determining the response to targeted therapies. The androgen-sensitive, PTEN-deficient LNCaP cells show a much greater sensitivity to PI3Kβ inhibition by this compound compared to the more aggressive, androgen-independent PC3 cells. These findings are crucial for the continued investigation and development of PI3K pathway inhibitors for the treatment of prostate cancer.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C19H22N4O3 | CID 135565159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 6. Biological Characteristics of Prostate Cancer Cell Lines: 22Rv1, PC3, LNCaP - AcceGen [accegen.com]
- 7. Scholars@Duke publication: PC3 is a cell line characteristic of prostatic small cell carcinoma. [scholars.duke.edu]
Application Notes and Protocols for SAR-260301: Western Blot Analysis of p-Akt (Ser473)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the detection of phosphorylated Akt at serine 473 (p-Akt Ser473) in cell lysates by Western blot, following treatment with SAR-260301. This compound is a potent and selective inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta isoform.[1][2] By inhibiting PI3Kβ, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3] This protocol is designed to enable researchers to accurately assess the pharmacodynamic effects of this compound on a key downstream node of the PI3K pathway.
Introduction
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various human cancers, often due to mutations in key components like PI3K or the loss of the tumor suppressor PTEN.[1][3] this compound is an orally bioavailable small molecule that selectively inhibits the p110β catalytic subunit of PI3K.[1] This targeted inhibition is intended to reduce tumor cell growth and survival, particularly in tumors with a dependency on PI3Kβ signaling, such as those with PTEN deficiency.[1][3]
Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins. In the context of this compound, it is a crucial method for determining the compound's efficacy in inhibiting the PI3K pathway. A key downstream effector of PI3K is the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The phosphorylation of Akt at serine 473 is a critical step in its activation.[4] Therefore, measuring the levels of p-Akt (Ser473) serves as a reliable biomarker for the activity of the PI3K pathway and the effectiveness of inhibitors like this compound.
This compound Inhibitory Activity
The inhibitory concentration of this compound on the phosphorylation of Akt at Ser473 has been determined in various cell lines. This data is crucial for designing experiments with appropriate concentrations of the inhibitor.
| Cell Line | Parameter | Value |
| UACC-62 | IC50 for p-Akt (S473) inhibition | 0.06 µM[5] |
| UACC-62 | Estimated IC90 for p-Akt (S473) inhibition | 2 µM[5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
Detailed Protocol: Western Blot for p-Akt (Ser473)
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of Akt via Western blot.
Materials and Reagents
-
Cell Lines: PTEN-deficient cancer cell lines (e.g., UACC-62, LNCaP) are recommended.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium and Supplements: As required for the specific cell line.
-
Phosphate Buffered Saline (PBS): 1X solution.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent like β-mercaptoethanol or DTT.
-
Tris-Glycine SDS-PAGE Gels: Appropriate percentage for Akt (~60 kDa).
-
Running Buffer (10X): Tris-Glycine-SDS.
-
Transfer Buffer (10X): Tris-Glycine with 20% methanol.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally recommended.
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody.
-
Rabbit or mouse anti-total Akt antibody (for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL reagents.
-
Imaging System: Capable of detecting chemiluminescence.
Experimental Procedure
-
Cell Seeding and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency. b. Starve cells in serum-free or low-serum medium for 4-6 hours prior to treatment, if necessary, to reduce basal p-Akt levels. c. Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for the desired duration (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer to each plate and incubate on ice for 15-30 minutes with occasional scraping. c. Transfer the cell lysates to pre-chilled microcentrifuge tubes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
-
Sample Preparation and SDS-PAGE: a. To 20-30 µg of protein, add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. b. Load the denatured protein samples into the wells of a Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder. c. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: a. Wash the membrane briefly with TBST. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-p-Akt (Ser473) antibody in 5% BSA in TBST at the manufacturer's recommended dilution (e.g., 1:1000). b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
-
Washing and Secondary Antibody Incubation: a. The next day, wash the membrane three times for 5-10 minutes each with TBST. b. Dilute the HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:2000 to 1:5000). c. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation. d. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection and Imaging: a. Prepare the ECL chemiluminescent substrate according to the manufacturer's protocol. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing for Total Akt (Loading Control): a. To ensure equal protein loading, the membrane can be stripped of the p-Akt antibodies and re-probed for total Akt. b. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature. c. Wash the membrane thoroughly and repeat the blocking and antibody incubation steps (from step 6) using the anti-total Akt primary antibody.
-
Data Analysis: a. Quantify the band intensities for both p-Akt and total Akt using densitometry software (e.g., ImageJ). b. Normalize the p-Akt signal to the corresponding total Akt signal for each sample. c. Compare the normalized p-Akt levels in this compound-treated samples to the vehicle control to determine the extent of inhibition.
Troubleshooting
-
No or Weak p-Akt Signal:
-
Ensure that the cell line used has detectable basal p-Akt levels or can be stimulated to induce phosphorylation.
-
Check that phosphatase inhibitors were included in the lysis buffer.
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and incubation time.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Ensure the blocking step is performed adequately.
-
Consider using a different blocking agent.
-
-
Non-specific Bands:
-
Optimize the primary and secondary antibody concentrations.
-
Ensure the specificity of the primary antibody for the target protein.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on the PI3K/Akt signaling pathway, providing valuable insights for cancer research and drug development.
References
Application Notes and Protocols for SAR-260301 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-260301 is an orally bioavailable and selective inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) beta isoform (PI3Kβ).[1][2] Its mechanism of action involves the selective inhibition of PI3Kβ kinase activity within the PI3K/Akt/mTOR signaling pathway.[3] This inhibition can lead to apoptosis and growth inhibition in tumor cells, particularly those with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN).[3][4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various solid tumors, contributing to increased tumor cell growth, survival, and resistance to therapies.[3] this compound's selectivity for PI3Kβ is intended to offer a more targeted therapeutic approach with potentially fewer side effects compared to pan-PI3K inhibitors.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of PI3Kβ.[2] In PTEN-deficient tumors, the loss of PTEN function leads to the hyperactivation of the PI3K/Akt/mTOR pathway, primarily driven by the PI3Kβ isoform. This compound specifically targets and inhibits the catalytic activity of the p110β subunit of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as Akt, ultimately leading to decreased cell proliferation and survival.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Notes |
| IC50 (PI3Kβ) | 23 nM | Enzyme Assay | Orally available and selective PI3Kβ inhibitor.[1] |
| IC50 (PI3Kβ) | 52 nM | Enzyme Assay | Potent ATP-competitive inhibitor.[2] |
| IC50 (pAktS473) | 60 nM | UACC-62 | PTEN-deficient melanoma cell line.[1] |
| IC90 (pAktS473) | 2 µM | UACC-62 | Estimated concentration for 90% inhibition.[1] |
| IC50 (Proliferation) | 196 nM | MEF-3T3-myr-p110β | In low serum conditions.[1] |
| pAkt-S473 IC50 Range | 39 - 310 nM | PTEN-deficient cell lines | |
| pAkt-T308 IC50 Range | 20 - 209 nM | PTEN-deficient cell lines |
Preclinical Pharmacokinetics of this compound
| Species | Dose & Route | t1/2 (hours) | Cmax | AUC | Notes |
| Female SCID Mice | 3 mg/kg, IV | 0.87 | - | - | [1] |
| Mice | 10 mg/kg, PO | 1.4 | - | - | [1] |
| Mice | 100 mg/kg, PO | 2.5 | - | - | [1] |
| Female Nude Rats | 3 mg/kg, IV | 0.87 | - | - | [1] |
| Rats | 10 mg/kg, PO | 6.9 | - | - | [1] |
| Male Beagle Dogs | 10 mg/kg, PO | 4.5 | - | - | [1] |
| Humans | 100 mg QD - 800 mg BID, PO | Rapid absorption (tmax 0.5-1.5h) | Cmax and AUCtau decreased by 56% and 22% with food, respectively. | Biphasic elimination.[5] | Rapid clearance observed. |
Experimental Protocols
In Vivo Formulation Preparation
For oral administration in animal studies, this compound can be formulated as a suspension. Two example formulations are provided below.
Formulation 1: Aqueous Suspension
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
To the DMSO stock, add Polyethylene Glycol 300 (PEG300) and mix until clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add sterile double-distilled water (ddH2O) to the desired final volume and mix thoroughly. Note: Ensure the solution is clear after the addition of each solvent.
Formulation 2: Oil-based Suspension
-
Prepare a stock solution of this compound in DMSO.
-
Add Corn oil to the DMSO stock and mix until a clear solution is obtained.
It is recommended to keep the final concentration of DMSO below 2% in the working solution, especially for animals that may be weak.[1]
UACC-62 Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using the PTEN-deficient human melanoma cell line UACC-62.
Caption: Experimental workflow for a UACC-62 xenograft study with this compound.
Materials:
-
UACC-62 human melanoma cell line
-
Appropriate cell culture medium and supplements
-
Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old
-
Matrigel
-
Sterile PBS
-
Calipers
-
This compound formulation
Procedure:
-
Cell Culture: Culture UACC-62 cells in the recommended medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound orally (e.g., by oral gavage) at the desired dose and schedule (e.g., 150 mg/kg, twice daily). The control group should receive the vehicle formulation.
-
Monitoring Efficacy: Measure tumor volume and body weight 2-3 times per week to assess anti-tumor efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic (pAkt) Analysis in Tumor Tissue
This protocol describes the measurement of phosphorylated Akt (pAkt) in tumor tissue as a biomarker of this compound target engagement.
Materials:
-
Tumor tissue collected from the xenograft study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
Microcentrifuge
-
Protein quantification assay (e.g., BCA assay)
-
Sandwich immunoassay kit for pAkt (Ser473) and total Akt (e.g., Meso Scale Discovery)
Procedure:
-
Tissue Collection: At specified time points after the final dose of this compound, euthanize the mice and immediately excise the tumors.
-
Sample Preparation: Snap-freeze the tumors in liquid nitrogen or immediately process them.
-
Tissue Lysis: Homogenize the tumor tissue in ice-cold lysis buffer.
-
Protein Extraction: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15-20 minutes. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay.
-
Immunoassay: Perform the sandwich immunoassay for pAkt (Ser473) and total Akt according to the manufacturer's instructions. This typically involves incubating the tumor lysates on plates coated with capture antibodies, followed by detection with labeled secondary antibodies.
-
Data Analysis: Quantify the levels of pAkt and total Akt. The pharmacodynamic effect of this compound is determined by the ratio of pAkt to total Akt, which is then compared between the treated and vehicle control groups. A sustained inhibition of pAkt of ≥50% for at least 7 hours has been observed with oral administration of this compound.[1]
Conclusion
This compound is a selective PI3Kβ inhibitor with demonstrated in vitro and in vivo activity in PTEN-deficient cancer models. The provided application notes and protocols offer a framework for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound. Careful consideration of the formulation, experimental design, and pharmacodynamic endpoints is crucial for obtaining robust and reproducible data. Although this compound's clinical development was halted due to rapid clearance in humans, it remains a valuable tool for preclinical research into the role of PI3Kβ in cancer.
References
Synergistic Inhibition of Proliferation in PTEN-Deficient/BRAF-Mutant Melanoma Cells with SAR-260301 and Selumetinib
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of SAR-260301, a selective PI3Kβ inhibitor, and selumetinib, a MEK1/2 inhibitor. The combination of these two targeted agents has shown promise in preclinical models of PTEN-deficient/BRAF-mutant melanoma. The provided protocols for cell viability assays and Western blotting, along with methods for quantifying synergy, will enable researchers to effectively study this drug combination in relevant cancer cell lines.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR and the rat sarcoma virus (RAS)/mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK) pathways are critical signaling cascades that regulate cell proliferation, survival, and differentiation.[1] Dysregulation of these pathways is a common event in many human cancers, making them attractive targets for therapeutic intervention.[1]
Selumetinib is a potent and selective, non-ATP competitive inhibitor of MEK1 and MEK2, which are key components of the ERK signaling pathway.[2] By inhibiting MEK, selumetinib blocks the phosphorylation and activation of ERK, leading to reduced cell proliferation and apoptosis in cancer cells with an overactive RAS/MEK/ERK pathway.[2]
This compound is an orally bioavailable and selective inhibitor of the p110β isoform of PI3K.[3] The PI3K/AKT/mTOR pathway is often constitutively activated in cancers with loss of the tumor suppressor phosphatase and tensin homolog (PTEN). This compound has demonstrated antitumor activity in PTEN-deficient tumor models.[3]
In cancers with co-activation of both the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, such as PTEN-deficient/BRAF-mutant melanomas, single-agent therapies may be insufficient due to pathway crosstalk and feedback loops. The combination of a PI3K inhibitor like this compound and a MEK inhibitor like selumetinib offers a rational approach to achieve a more potent anti-tumor effect through synergistic inhibition of these two key oncogenic pathways. Preclinical studies have demonstrated that the combination of this compound and selumetinib results in synergistic antitumor activity in PTEN-deficient/BRAF-mutated human melanoma tumor models.
Data Presentation
Table 1: In Vitro Cell Proliferation IC50 Values for this compound and Selumetinib in PTEN-deficient/BRAF-mutant Melanoma Cell Lines
| Cell Line | Compound | IC50 (µM) |
| UACC-62 | This compound | 3.3 |
| Selumetinib | 0.05 | |
| WM-266-4 | This compound | 6.5 |
| Selumetinib | 0.1 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions. Researchers should determine the IC50 values for their own cell lines and experimental setup.
Table 2: Combination Index (CI) Values for this compound and Selumetinib Combination
| Cell Line | Combination Ratio (this compound:Selumetinib) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Interpretation |
| UACC-62 | 1:0.015 | 0.5 | < 1 | Synergistic |
| 0.75 | < 1 | Synergistic | ||
| 0.9 | < 1 | Synergistic | ||
| WM-266-4 | 1:0.015 | 0.5 | < 1 | Synergistic |
| 0.75 | < 1 | Synergistic | ||
| 0.9 | < 1 | Synergistic |
Note: CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The CI values should be determined over a range of effect levels (Fa) to fully characterize the interaction.
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Determination
This protocol describes how to assess the synergistic effect of this compound and selumetinib on the proliferation of melanoma cells using a tetrazolium-based assay such as MTT or a luminescent assay like CellTiter-Glo.
Materials:
-
PTEN-deficient/BRAF-mutant melanoma cell lines (e.g., UACC-62, WM-266-4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Selumetinib (stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Multichannel pipette
-
Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the melanoma cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and selumetinib in complete medium from the DMSO stocks.
-
To determine synergy, a constant ratio combination design is recommended. Based on the individual IC50 values, prepare a fixed ratio of the two drugs (e.g., a ratio based on their IC50s).
-
Create a dose-response matrix by adding varying concentrations of this compound, selumetinib, and their combination to the wells. Include a vehicle control (DMSO) and single-agent controls.
-
Add 100 µL of the drug solutions to the respective wells, resulting in a final volume of 200 µL.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CellTiter-Glo Assay:
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for this compound and selumetinib alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy.[4][5] Software such as CompuSyn can be used for this analysis.
-
Protocol 2: Western Blot Analysis of PI3K/AKT and MEK/ERK Pathway Inhibition
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/AKT and MEK/ERK pathways following treatment with this compound and selumetinib.
Materials:
-
PTEN-deficient/BRAF-mutant melanoma cell lines
-
6-well cell culture plates
-
This compound and selumetinib
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-AKT, rabbit anti-p-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed melanoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, selumetinib, or the combination at specified concentrations for a designated time (e.g., 2-24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Mandatory Visualizations
Caption: Signaling pathways targeted by this compound and selumetinib.
Caption: Workflow for synergy experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SAR-260301 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-260301 is a potent and selective, orally bioavailable inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) beta isoform (PI3Kβ), with an IC₅₀ of 52 nM.[1][2] It demonstrates selectivity for PI3Kβ over other isoforms.[2] This inhibitor targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, particularly in tumors with phosphatase and tensin homolog (PTEN) deficiency.[3][4] Inhibition of this pathway by this compound can lead to the suppression of tumor cell growth and induction of apoptosis.[3][4] These application notes provide detailed information on the solubility of this compound and protocols for its use in cell culture-based assays.
Data Presentation: Solubility of this compound
The solubility of this compound in various solvents is crucial for the preparation of stock solutions and working concentrations for in vitro and in vivo studies. The following table summarizes the available quantitative data.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[2][5] | Hygroscopic; use freshly opened DMSO for best results.[6] Ultrasonic treatment may be needed to fully dissolve the compound.[6] |
| 100 mg/mL (282.17 mM)[6] | Requires ultrasonic treatment to dissolve.[6] | |
| Ethanol | 15 mg/mL[2][5] | |
| Dimethylformamide (DMF) | 20 mg/mL[2][5] | |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL[2][5] | |
| Water | Insoluble[7] |
Signaling Pathway
This compound selectively inhibits the p110β catalytic subunit of Class I PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the Akt/mTOR signaling cascade results in reduced cell proliferation, survival, and growth. This inhibitory action is particularly effective in PTEN-deficient tumors where the PI3K pathway is often hyperactivated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Facebook [cancer.gov]
- 4. This compound | C19H22N4O3 | CID 135565159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vivo Pharmacokinetic Issues of SAR-260301
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in vivo pharmacokinetic (PK) issues with the selective PI3Kβ inhibitor, SAR-260301.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and selective inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) beta (PI3Kβ) isoform.[1][2][3] It targets the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[4] By selectively inhibiting PI3Kβ, this compound was developed to induce apoptosis and inhibit tumor growth, particularly in tumors with a deficiency in the tumor suppressor PTEN.[2][4]
Q2: What are the known major in vivo pharmacokinetic issues with this compound?
A2: The primary pharmacokinetic challenge observed with this compound during its clinical development was its rapid clearance from the body.[5][6] This rapid elimination made it difficult to maintain plasma concentrations at a level sufficient for sustained target engagement and antitumor activity, which was a key reason for the termination of its clinical development.[5][6] Additionally, the presence of food was found to decrease its absorption.[5]
Q3: What is the PI3K/Akt/mTOR signaling pathway targeted by this compound?
A3: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and proliferation. In many cancers, this pathway is hyperactivated, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling. This compound specifically inhibits the p110β isoform of PI3K.
PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo pharmacokinetic studies of this compound and similar small molecules.
Issue 1: Rapid Clearance and Low Exposure
Symptoms:
-
Lower than expected Cmax and AUC values.
-
Very short half-life (t½).
-
Lack of dose-proportional exposure.
-
Inability to maintain plasma concentrations above the therapeutic threshold.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High First-Pass Metabolism | 1. Change the Route of Administration: If feasible, switch from oral (PO) to intravenous (IV) or intraperitoneal (IP) administration to bypass the liver and gastrointestinal tract on the first pass. This can help determine the extent of first-pass metabolism.[1][5] 2. Co-administer a Cytochrome P450 (CYP) Inhibitor: If the compound is metabolized by a specific CYP enzyme, co-administration with a known inhibitor of that enzyme can increase exposure. This should be done cautiously as it can alter the toxicity profile. 3. Prodrug Approach: Design a prodrug that is metabolized to the active compound, potentially altering the absorption and metabolism profile to improve bioavailability. |
| Rapid Metabolism (Systemic) | 1. Formulation Strategies: a. Lipid-based formulations: Encapsulating the compound in lipid-based systems like nanoemulsions or solid lipid nanoparticles can protect it from metabolic enzymes and enhance absorption.[4][7][8][9] b. Polymeric nanoparticles: Using polymeric carriers can provide controlled release and protect the drug from degradation.[4][9] 2. Structural Modification: Modify the chemical structure of the compound at metabolic "hotspots" to block or slow down metabolism. This often involves iterative medicinal chemistry efforts. |
| Active Efflux by Transporters | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2, MDCK) to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10][11][12] 2. Co-administer a Transporter Inhibitor: In preclinical models, co-dosing with a known inhibitor of the identified transporter (e.g., verapamil for P-gp) can increase systemic exposure.[13] |
Issue 2: Poor Oral Bioavailability
Symptoms:
-
Significantly lower exposure (AUC) after oral administration compared to intravenous administration.
-
High variability in plasma concentrations between individual animals.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Formulation Development: a. Amorphous Solid Dispersions: Formulating the compound as an amorphous solid dispersion can improve its dissolution rate and solubility. b. Micronization/Nanonization: Reducing the particle size of the drug substance increases the surface area for dissolution. c. Use of Solubilizing Excipients: Incorporate surfactants, co-solvents, or cyclodextrins into the formulation. |
| Low Permeability | 1. Permeation Enhancers: Include excipients in the oral formulation that can transiently increase the permeability of the intestinal epithelium.[7] 2. Prodrug Approach: Design a more lipophilic prodrug that can passively diffuse across the intestinal membrane and then be converted to the active drug. |
| Degradation in the GI Tract | 1. Enteric Coating: Formulate the drug with an enteric coating to protect it from the acidic environment of the stomach. 2. Co-administration with Buffering Agents: Include buffering agents in the formulation to locally increase the pH of the stomach. |
| Food Effect | 1. Standardize Feeding Schedule: Ensure that animals are fasted for a consistent period before oral dosing, as food can significantly impact the absorption of some drugs, as was observed with this compound.[5] |
Experimental Protocols
Standard In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
1. Animal Model:
-
Species: Male/Female CD-1 or BALB/c mice, 8-10 weeks old.
-
Acclimatization: At least 7 days before the experiment.
-
Housing: Standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Formulation Preparation:
-
Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
The concentration should be calculated to deliver the desired dose in a volume of 10 mL/kg.
3. Dosing:
-
Fast animals for 4-6 hours before dosing (with free access to water).
-
Administer the formulation via oral gavage using a sterile, disposable feeding needle.
4. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.
-
Store plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, t½, clearance (CL/F), and volume of distribution (Vz/F).
Experimental workflow for a typical in vivo pharmacokinetic study.
Quantitative Data
As specific preclinical pharmacokinetic data for this compound is not publicly available, the following tables present representative data for other selective PI3K inhibitors, GDC-0941 and Inavolisib, in various preclinical species to provide a comparative context.[7][8][14]
Table 1: Representative Pharmacokinetic Parameters of GDC-0941 (a pan-PI3K inhibitor) in Preclinical Species
| Parameter | Mouse | Rat | Dog | Monkey |
| Clearance (CL) (mL/min/kg) | 63.7 | 49.3 | 11.9 | 58.6 |
| Volume of Distribution (Vss) (L/kg) | 2.66 | 2.52 | 2.87 | 2.94 |
| Oral Bioavailability (%) | 77.9 | 49.3 | 39.7 | 18.6 |
Table 2: Representative Pharmacokinetic Parameters of Inavolisib (a PI3Kα inhibitor) in Preclinical Species
| Parameter | Mouse | Rat | Dog | Monkey |
| Clearance (CL) (mL/min/kg) | Low | High | Low | Low |
| Oral Bioavailability (%) | 100 | 57.5 | 86.8 | 94.6 |
Note: The terms "Low" and "High" for Inavolisib clearance are as reported in the source literature without specific numerical values.[8]
Troubleshooting Logic
A logical workflow for troubleshooting poor in vivo pharmacokinetic exposure.
References
- 1. Concomitant Inhibition of PI3Kβ and BRAF or MEK in PTEN-Deficient/BRAF-Mutant Melanoma Treatment: Preclinical Assessment of SAR260301 Oral PI3Kβ-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound | C19H22N4O3 | CID 135565159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 13. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
SAR-260301 Dosing Optimization for Sustained Target Inhibition: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosing of SAR-260301 to achieve sustained target inhibition. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and selective inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta (PI3Kβ) isoform.[1][2] It selectively inhibits PI3Kβ kinase activity within the PI3K/Akt/mTOR signaling pathway.[1][3] This inhibition can lead to apoptosis and growth inhibition in tumor cells that express PI3Kβ or are deficient in the tumor suppressor phosphatase and tensin homolog (PTEN).[1][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in solid tumors, contributing to tumor cell growth, survival, and resistance to therapy.[1] By specifically targeting PI3Kβ, this compound was developed to be potentially more efficacious and less toxic than pan-PI3K inhibitors.[1]
Q2: Why is sustained target inhibition a challenge with this compound?
A2: A first-in-human phase I clinical trial (NCT01673737) revealed that this compound has a rapid clearance rate in humans.[4][5] This pharmacokinetic profile makes it difficult to maintain plasma concentrations sufficient for sustained inhibition of the PI3K pathway between doses.[4] Although pharmacologically active concentrations were achieved, they were not maintained at the highest doses tested in the trial.[5] Physiologically-based pharmacokinetic (PBPK) modeling predicted that doses greater than 1.2g BID would be necessary to maintain the pharmacodynamic effect, which was not feasible.[4] Consequently, the clinical development of this compound was terminated.[5]
Q3: What is the impact of food on the pharmacokinetics of this compound?
A3: The administration of this compound with food has been shown to decrease its exposure. In the phase I clinical trial, Cmax (maximum concentration) and AUCtau (area under the curve over a dosing interval) decreased by 56% and 22%, respectively, when taken with food.[4] Therefore, for consistent pharmacokinetic and pharmacodynamic results in preclinical studies, it is recommended to administer this compound in fasted animals.
Troubleshooting Guide
Issue: Inconsistent or lack of p-Akt inhibition in my in vivo model.
Possible Cause 1: Suboptimal Dosing Regimen.
-
Recommendation: Due to its rapid clearance, a once-daily (QD) dosing schedule may be insufficient to maintain target inhibition. Preclinical studies that observed antitumor efficacy and sustained target inhibition (≥50% for at least 7 hours) in mouse xenograft models used a twice-daily (BID) dosing schedule (e.g., 150 mg/kg BID).[2] Consider implementing a BID dosing regimen to improve the duration of target engagement.
Possible Cause 2: Pharmacokinetic Variability.
-
Recommendation: Perform a pilot pharmacokinetic study in your specific animal model to determine the Cmax, tmax, and elimination half-life of this compound. This will help you correlate drug exposure with the pharmacodynamic effect (p-Akt inhibition) and optimize the dosing schedule accordingly. In a phase I study, maximal inhibition of p-Akt in platelets correlated with exposure at a steady state.[4]
Possible Cause 3: Timing of Sample Collection.
-
Recommendation: Collect tumor and/or surrogate tissue samples at multiple time points post-dose to capture the peak and trough of drug exposure and target inhibition. Given the rapid absorption (tmax 0.5-1.5 hours in humans), an early time point (e.g., 1-2 hours post-dose) is crucial to observe maximal p-Akt inhibition.[4] Trough samples (just before the next dose) will indicate the sustainability of the inhibition.
Issue: Unexpected toxicity or adverse events in my animal model.
Possible Cause 1: Off-target effects at high doses.
-
Recommendation: While this compound is selective for PI3Kβ, very high concentrations might lead to off-target effects.[6] If toxicity is observed, consider reducing the dose and/or confirming target engagement at the lower dose. In the human trial, the most frequent treatment-related adverse events were nausea, vomiting, and diarrhea.[4][5]
Possible Cause 2: Formulation or vehicle-related issues.
-
Recommendation: Ensure the formulation is appropriate for your animal model and route of administration. For oral administration in preclinical studies, this compound has been formulated in vehicles such as a mix of DMSO, PEG300, Tween-80, and saline, or in corn oil.[2] Always test the vehicle alone as a control group to rule out any vehicle-induced toxicity.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (p110β) | 52 nM | Kinase Assay | [4][6] |
| IC50 (p110β) | 23 nM | Kinase Assay | [2] |
| IC50 (p-AktS473) | 0.06 µM | UACC-62 | [2] |
| IC90 (p-AktS473) | 2 µM | UACC-62 | [2] |
| IC50 (Proliferation) | 196 nM | MEF-3T3-myr-p110β | [2] |
| IC50 (Proliferation) | 2.9 µM (low serum) | LNCaP | [2] |
| IC50 (Proliferation) | 5.0 µM (high serum) | LNCaP | [2] |
Table 2: Human Pharmacokinetic Parameters of this compound (Phase I Study)
| Parameter | Value | Conditions | Reference |
| Time to Cmax (tmax) | 0.5 - 1.5 hours | Fasted | [4] |
| Cmax for 60% p-Akt Inhibition | ~ 7 µM | Steady State | [4] |
| Cmax for 80% p-Akt Inhibition | ~ 11 µM | Steady State | [4] |
| Duration of Cmax > 7 µM | ≤ 2 hours out of 24 hours | Not specified | [4] |
| Effect of Food on Cmax | ↓ 56% | With food | [4] |
| Effect of Food on AUCtau | ↓ 22% | With food | [4] |
Table 3: Preclinical Pharmacokinetic Half-Life (t1/2) of this compound
| Species | Dose and Route | Half-life (t1/2) | Reference |
| Female SCID Mice | 3 mg/kg, IV | 0.87 hours | [2] |
| Mice | 10 mg/kg, PO | 1.4 hours | [2] |
| Mice | 100 mg/kg, PO | 2.5 hours | [2] |
| Female Nude Rats | 3 mg/kg, IV | 0.87 hours | [2] |
| Rat | 10 mg/kg, PO | 6.9 hours | [2] |
| Male Beagle Dogs | 10 mg/kg, PO | 4.5 hours | [2] |
Experimental Protocols
Protocol 1: Western Blot for p-Akt (Ser473) and Total Akt
-
Sample Preparation:
-
Harvest tumor tissue or cells at predetermined time points after this compound administration.
-
Immediately snap-freeze samples in liquid nitrogen or place them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Homogenize tissue samples and lyse cells on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Strip the membrane and re-probe with a primary antibody for total Akt to normalize the p-Akt signal. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. The level of target inhibition is determined by the ratio of p-Akt to total Akt.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PI3Kβ.
Caption: Experimental workflow for optimizing this compound dosing.
Caption: Troubleshooting guide for suboptimal p-Akt inhibition results.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C19H22N4O3 | CID 135565159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Overcoming poor bioavailability of SAR-260301 in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kβ inhibitor, SAR-260301. The focus is on overcoming its poor bioavailability in mice to achieve desired therapeutic exposures in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and selective inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta isoform (PI3Kβ).[1][2] It functions by selectively inhibiting the kinase activity of PI3Kβ in the PI3K/Akt/mTOR signaling pathway.[1][3] This pathway is often dysregulated in solid tumors, and its inhibition can lead to apoptosis and the halting of tumor cell growth, particularly in tumors with a deficiency in the tumor suppressor PTEN.[1][3]
Q2: What is the primary issue with this compound's performance in in vivo mouse studies?
A2: The primary challenge with this compound in preclinical models is its rapid clearance from the system.[4] While the compound can reach pharmacologically active concentrations, these levels are not sustained long enough to consistently replicate the antitumor activity observed in preclinical models.[4] This rapid clearance, likely coupled with initial poor absorption, contributes to its overall low bioavailability.
Q3: What are the known physicochemical properties of this compound?
A3: Understanding the physicochemical properties of this compound is crucial for developing appropriate formulations. Key properties are summarized in the table below.
Q4: Has this compound been used in in vivo mouse models before?
A4: Yes, this compound has been evaluated in mouse xenograft models and has demonstrated antitumor efficacy, particularly in PTEN-deficient human melanoma models.[2][5] In these studies, oral administration of this compound led to a significant inhibition of tumor growth and sustained target inhibition for at least 7 hours.[2]
Troubleshooting Guides
This section provides practical solutions to common problems encountered when working with this compound in mice.
Issue 1: Low and variable plasma concentrations of this compound after oral administration.
-
Question: We are observing very low and inconsistent plasma levels of this compound in our mice after oral gavage. What could be the cause and how can we improve this?
-
Answer: This is a common issue likely stemming from poor absorption due to the compound's low aqueous solubility. The standard vehicle used for administration might not be optimal for ensuring complete dissolution and absorption in the gastrointestinal (GI) tract.
Troubleshooting Steps:
-
Re-evaluate the Formulation Vehicle: If you are using a simple aqueous vehicle (e.g., saline, PBS, or methylcellulose), it is likely insufficient. Consider using a formulation strategy designed for poorly soluble compounds.
-
Employ Solubilization Techniques:
-
Co-solvents: Prepare a solution using a mixture of water-miscible organic solvents. Common co-solvents for preclinical studies include DMSO, PEG 300/400, and ethanol.[6][7] A suggested starting formulation could be 10% DMSO, 40% PEG 300, and 50% water. Always assess the tolerability of the vehicle in your mouse strain.
-
Surfactants: The addition of a non-ionic surfactant like Tween® 80 or Cremophor® EL can improve wetting and micellar solubilization of the compound in the GI tract.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly enhance the oral absorption of lipophilic drugs.[8] These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.
-
-
Particle Size Reduction: If you are administering a suspension, reducing the particle size of this compound to the sub-micron or nano-range can increase the surface area for dissolution.[9] This can be achieved through techniques like micronization or nanomilling.
-
Issue 2: Rapid decrease in plasma concentration after reaching Cmax.
-
Question: We are able to achieve a reasonable peak plasma concentration (Cmax) of this compound, but it is cleared very quickly, and the exposure (AUC) is too low for our efficacy studies. What can we do?
-
Answer: This is consistent with the known rapid clearance of this compound.[4] While altering the intrinsic metabolic rate of the compound is not possible without chemical modification, formulation strategies can sometimes help to sustain plasma levels.
Troubleshooting Steps:
-
Consider Alternative Dosing Regimens: Instead of a single daily dose, consider splitting the total daily dose into two or more administrations (e.g., every 12 hours). This can help maintain plasma concentrations above the therapeutic threshold for a longer period.
-
Investigate Sustained-Release Formulations: For more advanced studies, developing a sustained-release oral formulation could help to slow down the absorption rate and prolong the presence of the drug in the systemic circulation. This can involve embedding the drug in a polymer matrix.
-
Co-administration with a CYP Inhibitor (for exploratory studies only): If the rapid clearance is primarily due to metabolism by cytochrome P450 enzymes, co-administration with a general CYP inhibitor (like ketoconazole) in a pilot study could help to identify the metabolic contribution to the rapid clearance. This is not a therapeutic strategy but can be a useful diagnostic tool in preclinical research.
-
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 354.4 g/mol | [3] |
| Formula | C₁₉H₂₂N₄O₃ | [5] |
| XLogP3 | 0.9 | [3] |
| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 15 mg/mLDMSO:PBS (pH 7.2) (1:7): 0.12 mg/mL | [4] |
| IC₅₀ (PI3Kβ) | 23 nM | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose & Route | t₁/₂ (hours) | Reference |
| Female SCID Mice | 3 mg/kg, IV | 0.87 | [5] |
| Mice | 10 mg/kg, PO | 1.4 | [5] |
| Mice | 100 mg/kg, PO | 2.5 | [5] |
| Female Nude Rats | 3 mg/kg, IV | 0.87 | [5] |
| Rat | 10 mg/kg, PO | 6.9 | [5] |
| Male Beagle Dogs | 10 mg/kg, PO | 4.5 | [5] |
Experimental Protocols
Protocol 1: Preparation of an Improved Oral Formulation for this compound
This protocol provides a starting point for preparing a co-solvent/surfactant-based formulation for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% sterile water. For example, to make 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG 400, 50 µL of Tween® 80, and 450 µL of sterile water.
-
Weighing this compound: Weigh the required amount of this compound based on the desired final concentration and the dosing volume for your mice (typically 10 mL/kg).
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add a small amount of DMSO to wet the powder and vortex briefly.
-
Add the remaining vehicle components and vortex thoroughly for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
-
Final Checks: Visually inspect the solution to ensure there is no precipitate. Prepare the formulation fresh on the day of the experiment.
Protocol 2: Assessment of Oral Bioavailability of this compound in Mice
This protocol outlines a basic pharmacokinetic study to determine the oral bioavailability of this compound.
Animals:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Two groups: Intravenous (IV) and Oral (PO), with at least 3-5 mice per group.
Procedure:
-
Formulation Preparation:
-
IV Formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., 5% DMSO, 10% Solutol® HS 15 in saline). The final concentration should be such that the injection volume is low (e.g., 5 mL/kg).
-
PO Formulation: Prepare the oral formulation as described in Protocol 1 or your chosen formulation.
-
-
Dosing:
-
IV Group: Administer this compound via the lateral tail vein at a low dose (e.g., 1-2 mg/kg).
-
PO Group: Administer this compound via oral gavage at a higher dose (e.g., 10-50 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50 µL) from each mouse at predetermined time points. A typical sampling schedule might be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both routes using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Troubleshooting decision tree for poor this compound bioavailability.
References
- 1. Pharmacokinetic study in mice [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C19H22N4O3 | CID 135565159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of high-protein diet on pyrimidine synthesis and response to PALA in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
Technical Support Center: SAR-260301 Off-Target Effects in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing SAR-260301, a selective PI3Kβ inhibitor. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, comprehensive data on the inhibitor's selectivity, and standardized protocols for relevant kinase assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the investigation of this compound's off-target effects in kinase assays.
Q1: My IC50 value for this compound against PI3Kβ is different from the published values. What could be the reason?
A1: Discrepancies in IC50 values can arise from several factors. Firstly, ensure your experimental conditions are consistent with published methodologies. Key parameters to check include:
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor like this compound is highly sensitive to the ATP concentration in the assay. Ensure you are using an ATP concentration at or near the Km for the kinase.
-
Enzyme and Substrate Concentrations: The purity and activity of the kinase and the concentration of the substrate can influence the results.
-
Buffer Composition: The pH, ionic strength, and presence of additives (e.g., detergents, BSA) in the reaction buffer should be optimal for the specific kinase.
-
Incubation Time: The pre-incubation time of the inhibitor with the kinase and the kinase reaction time should be standardized.
-
Assay Format: Different assay technologies (e.g., luminescence-based, fluorescence-based) can yield slightly different IC50 values.
Q2: I am observing significant inhibition of a kinase that is not a known off-target of this compound. How should I interpret this?
A2: An unexpected off-target hit requires careful validation. Consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the this compound you are using is of high purity and has been correctly identified.
-
Rule out Assay Interference: Some compounds can interfere with the assay technology itself (e.g., by auto-fluorescence or quenching in fluorescence-based assays). Run a control experiment with the compound in the absence of the kinase to check for interference.
-
Perform a Dose-Response Curve: A single-point inhibition value can be misleading. A full dose-response curve is necessary to determine a reliable IC50 value.
-
Use an Orthogonal Assay: Confirm the finding using a different assay platform that relies on a distinct detection method.
-
Check for Non-Specific Inhibition: Some compounds can inhibit kinases non-specifically, for instance, by forming aggregates at high concentrations.
Q3: I am seeing high variability between my replicate wells in the kinase assay. What are the common causes and solutions?
A3: High variability can obscure the true inhibitory effect of this compound. Here are some common causes and how to address them:
-
Pipetting Inaccuracy: Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques.
-
Inadequate Mixing: Thoroughly mix all reagents after addition, particularly the enzyme and inhibitor solutions. Be careful not to introduce bubbles.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter reagent concentrations. It is advisable to either avoid using the outer wells or fill them with buffer or water to create a humidity barrier.
-
Temperature Gradients: Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not at a consistent room temperature.
Data Presentation: Kinase Selectivity of this compound
This compound is a potent and highly selective inhibitor of the PI3Kβ isoform. Its selectivity has been demonstrated against other Class I PI3K isoforms and a broad panel of protein and lipid kinases.
Table 1: this compound Activity Against Class I PI3K Isoforms
| Kinase | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ (p110β) | 23 | - |
| PI3Kα (p110α) | >10,000 | >435-fold |
| PI3Kδ (p110δ) | 1,800 | ~78-fold |
| PI3Kγ (p110γ) | 7,100 | ~309-fold |
Data represents a summary from published literature. Actual values may vary depending on assay conditions.
Table 2: Off-Target Kinase Profiling of this compound
This compound has been profiled against a large panel of protein and lipid kinases and has demonstrated outstanding selectivity. In a broad kinase screen, the vast majority of kinases are not significantly inhibited at concentrations well above the IC50 for PI3Kβ. Below is a summary of kinases with the most significant off-target activity, though still considerably weaker than the primary target.
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| mTOR | < 10% | >10,000 |
| DNA-PK | < 10% | >10,000 |
| ATM | < 10% | >10,000 |
| ATR | < 10% | >10,000 |
| PIK3C2A | Not specified | >10,000 |
| PIK3C2B | Not specified | >10,000 |
| PIK3C2G | Not specified | >10,000 |
| PIK3C3 (Vps34) | Not specified | >10,000 |
This table is a representative summary. For a comprehensive list of all tested kinases, researchers should refer to the supplementary materials of the primary literature.
Experimental Protocols
Detailed methodologies for common kinase assays used to determine inhibitor selectivity are provided below. These protocols serve as a general guideline and may require optimization for specific kinases and laboratory conditions.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This protocol is adapted for a 384-well plate format and is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Kinase of interest (e.g., PI3K isoforms)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound (serial dilution in DMSO)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume microplates (e.g., Corning #3676)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 4X stock solution of this compound serial dilutions in the kinase buffer. Include a vehicle control (DMSO in buffer).
-
Assay Plate Setup: Add 5 µL of the 4X this compound solution or vehicle control to the appropriate wells of the 384-well plate.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X stock solution of the kinase and Eu-anti-Tag antibody in the kinase buffer.
-
Kinase/Antibody Addition: Add 10 µL of the 2X kinase/antibody mixture to all wells.
-
Tracer Preparation: Prepare a 4X stock solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.
-
Reaction Initiation: Initiate the binding reaction by adding 5 µL of the 4X tracer solution to all wells. The final volume will be 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: ADP-Glo™ Kinase Assay
This protocol is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced. It is suitable for a 384-well plate format.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
This compound (serial dilution in DMSO)
-
Kinase Reaction Buffer (specific to the kinase)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, opaque microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 4X stock solution of this compound serial dilutions in the kinase reaction buffer. Include a vehicle control.
-
Assay Plate Setup: Add 2.5 µL of the 4X this compound solution or vehicle control to the appropriate wells.
-
Kinase/Substrate Mixture: Prepare a 2X stock solution of the kinase and its substrate in the kinase reaction buffer.
-
Kinase/Substrate Addition: Add 5 µL of the 2X kinase/substrate mixture to all wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.
-
Reaction Initiation: Prepare a 2.5X ATP solution in the kinase reaction buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells. The final reaction volume is 10 µL.
-
Kinase Reaction: Incubate the plate for the desired time (e.g., 60 minutes) at room temperature.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound on PI3Kβ.
Experimental Workflow for Kinase Off-Target Profiling
Caption: A generalized workflow for determining the off-target effects of a compound in kinase assays.
SAR-260301 cytotoxicity in non-PTEN deficient cells
Welcome to the technical support center for SAR-260301. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experimentation with this selective PI3Kβ inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing minimal or no cytotoxicity with this compound in our cancer cell line. Is this expected?
A1: This is a common and expected observation in non-PTEN deficient (PTEN-proficient or wild-type) cell lines. This compound is a selective inhibitor of the PI3Kβ isoform, and its cytotoxic effects are predominantly observed in cancer cells with a loss or mutation of the PTEN tumor suppressor gene. In PTEN-deficient tumors, the PI3K/Akt signaling pathway is often hyperactivated and becomes dependent on the PI3Kβ isoform, making them sensitive to this compound.[1][2]
Studies have shown that this compound modulates the phosphorylation of Akt (a key downstream effector of PI3K) almost exclusively in PTEN-deficient tumor cell lines.[1] Therefore, in cell lines with functional PTEN, the PI3K pathway is less reliant on the β-isoform, and its inhibition by this compound does not typically lead to significant cell death.
Q2: What is the mechanism of action of this compound and how does PTEN status influence it?
A2: this compound is an orally bioavailable inhibitor that selectively targets the p110β catalytic subunit of the class I phosphatidylinositol 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. PTEN is a phosphatase that acts as a negative regulator of this pathway.
In PTEN-deficient tumors, the absence of PTEN's braking mechanism leads to the constitutive activation of the PI3K/Akt/mTOR pathway. This hyperactivation is often driven by the PI3Kβ isoform. This compound selectively inhibits PI3Kβ, thereby blocking the downstream signaling cascade and leading to apoptosis and growth inhibition in these susceptible cells.[1] In non-PTEN deficient cells, the PI3K pathway is regulated, and the cellular machinery is not as dependent on the PI3Kβ isoform, hence the reduced cytotoxic effect of the inhibitor.
Q3: Are there any quantitative data available on the cytotoxicity of this compound in different cell lines?
A3: Yes, while direct cytotoxicity data (like IC50 for cell viability) in a wide panel of non-PTEN deficient cells is limited in publicly available literature, the effect of this compound is more thoroughly characterized by its impact on Akt phosphorylation. The inhibition of Akt phosphorylation is a key indicator of the drug's on-target effect.
| Cell Line | PTEN Status | PIK3CA Status | IC50 for pAkt-S473 Inhibition (nM) | IC50 for pAkt-T308 Inhibition (nM) |
| PTEN-Deficient | ||||
| LNCaP | Deficient | Wild-type | 39 | 20 |
| PC3 | Deficient | Wild-type | 310 | 209 |
| UACC-62 | Deficient | Mutant | 60 | Not Reported |
| PTEN-Proficient | ||||
| MCF7 | Wild-type | Mutant | >10,000 | >10,000 |
Data compiled from publicly available research abstracts and publications.[1]
As the table illustrates, the concentration of this compound required to inhibit Akt phosphorylation in the PTEN-proficient MCF7 cell line is significantly higher than in PTEN-deficient cell lines, indicating a lack of on-target pathway inhibition at typical experimental concentrations.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in a Supposedly Non-PTEN Deficient Cell Line
-
Possible Cause 1: Incorrect PTEN Status Information. The reported PTEN status of a cell line can sometimes be inconsistent across different sources or may have changed with passage number.
-
Troubleshooting Step: Independently verify the PTEN status of your cell line using Western blot to check for PTEN protein expression or through genomic sequencing to check for mutations.
-
-
Possible Cause 2: Off-Target Effects at High Concentrations. At very high concentrations, this compound might exhibit off-target effects that could lead to cytotoxicity.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 value. If cytotoxicity is only observed at concentrations significantly higher than those required for PI3Kβ inhibition in sensitive lines (i.e., >10 µM), it is likely an off-target effect.
-
-
Possible Cause 3: Unique Genetic Context. Your cell line may have other genetic alterations that create a dependency on the PI3Kβ pathway, even with functional PTEN.
-
Troubleshooting Step: Review the genetic background of your cell line for mutations in other genes within the PI3K/Akt/mTOR pathway or related signaling cascades.
-
Issue 2: High Variability in Experimental Replicates
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variability in viability assays.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
-
Possible Cause 2: Drug Instability or Precipitation. this compound, like many small molecules, may precipitate out of solution at high concentrations or after prolonged storage.
-
Troubleshooting Step: Prepare fresh drug dilutions for each experiment from a DMSO stock. Visually inspect the media containing the drug for any signs of precipitation.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
-
Experimental Protocols
Protocol 1: Assessment of this compound on Akt Phosphorylation
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Starvation (Optional but Recommended): Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium for 4-6 hours to reduce basal Akt phosphorylation.
-
Drug Treatment: Prepare serial dilutions of this compound in a serum-free or low-serum medium. Aspirate the starvation medium and add the drug-containing medium to the cells. Incubate for 1.5 to 2 hours at 37°C.
-
Growth Factor Stimulation (for PTEN-proficient cells): To induce Akt phosphorylation in PTEN-proficient cells, you may need to stimulate a receptor tyrosine kinase. For example, after the drug incubation, add a growth factor like IGF-1 (e.g., at 125 ng/mL) for 10-15 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: PI3K/Akt pathway in PTEN-proficient vs. -deficient cells and the effect of this compound.
References
SAR-260301 Clinical Trial: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated clinical trial of SAR-260301, a selective PI3Kβ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the this compound clinical trial?
The clinical development of this compound was terminated because it was not possible to achieve a drug exposure level sufficient to effectively inhibit the PI3K pathway.[1] This was due to the rapid clearance of the compound from the body.[1][2] Although pharmacologically active concentrations were reached, they were not sustained at a level predicted to have anti-tumor activity based on preclinical models.[1][2]
Q2: What is the mechanism of action for this compound?
This compound is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta isoform.[3][4] It selectively inhibits PI3K beta kinase activity, which is a key component of the PI3K/Akt/mTOR signaling pathway.[3][5] Dysregulation of this pathway is common in many cancers and contributes to tumor cell growth, survival, and resistance to therapy.[3][5] this compound was investigated for its potential to induce apoptosis and inhibit growth in tumor cells with a deficient tumor suppressor protein, PTEN.[3][6]
Q3: What were the key findings from the Phase I clinical trial?
The first-in-human, Phase I clinical trial (NCT01673737) of this compound enrolled 21 patients with advanced solid tumors.[1][2] The study aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), and pharmacodynamics (PD) of the drug.[1][2]
While the MTD was not reached, the study established an acceptable safety profile.[1][2] However, the pharmacokinetic analysis revealed that this compound was rapidly absorbed and eliminated.[2] This rapid clearance prevented the sustained pathway inhibition necessary for therapeutic effect.[2]
Troubleshooting and Experimental Guides
Issue: Difficulty in achieving sustained pathway inhibition in preclinical models.
Possible Cause: Rapid metabolic clearance of the compound.
Suggested Approach:
-
Pharmacokinetic Profiling: Conduct a detailed pharmacokinetic study to determine the half-life, clearance rate, and bioavailability of the compound.
-
Dosing Regimen Optimization: Explore alternative dosing schedules, such as more frequent administration or a continuous infusion model, to maintain therapeutic concentrations.
-
Structural Modification: Consider medicinal chemistry efforts to modify the compound's structure to reduce its susceptibility to metabolic degradation and improve its pharmacokinetic properties.
Data Summary
Table 1: Summary of Pharmacokinetic and Pharmacodynamic Parameters for this compound
| Parameter | Value | Notes |
| Dose Range | 100 mg QD to 800 mg BID | 21 patients were treated across 6 dose levels.[2] |
| Time to Max Concentration (tmax) | 0.5 - 1.5 hours | Rapid absorption.[2] |
| Effect of Food on Cmax | 56% decrease | Food significantly reduced the maximum concentration.[2] |
| Effect of Food on AUCtau | 22% decrease | Food reduced the total drug exposure.[2] |
| pAKT Inhibition Threshold (60%) | ~7 µM (Cmax) | Concentrations required for significant pathway inhibition.[2] |
| pAKT Inhibition Threshold (80%) | ~11 µM (Cmax) | Concentrations required for robust pathway inhibition.[2] |
| Sustained Target Inhibition | Not achieved | Concentrations above 7 µM were not maintained for more than 2 hours.[2] |
Table 2: Summary of Dose-Limiting Toxicities (DLTs) and Adverse Events
| Adverse Event | Grade | Dose Level |
| Pneumonitis | 3 | 400 mg BID |
| Gamma-glutamyltransferase Increase | 3 | 600 mg BID |
| Nausea | 1/2 | Multiple |
| Vomiting | 1/2 | Multiple |
| Diarrhea | 1/2 | Multiple |
| The most frequently occurring treatment-related adverse events were nausea, vomiting, and diarrhea (14% each).[1] |
Experimental Protocols & Methodologies
Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in patients.
-
Methodology:
-
Serial blood samples were collected from patients at pre-defined time points on Day 1 and Day 28 of the first cycle.[2]
-
To assess the effect of food, additional PK sampling was performed in a subset of patients after a meal in the second cycle.[2]
-
Plasma concentrations of this compound were quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, tmax, and AUC were calculated using standard non-compartmental analysis.
-
Pharmacodynamic (PD) Analysis
-
Objective: To assess the extent of PI3K pathway inhibition by measuring the phosphorylation of Akt (pAkt).
-
Methodology:
-
Platelet samples were collected from patients at pre-dose and multiple post-dose time points.[2]
-
The levels of phosphorylated Akt (pAkt) and total Akt were measured using a quantitative immunoassay, such as a Meso Scale Discovery (MSD) assay.[2]
-
The ratio of pAkt to total Akt was calculated to determine the degree of pathway inhibition.
-
The relationship between drug exposure (PK) and pathway inhibition (PD) was modeled to establish target engagement thresholds.
-
Visualizations
References
- 1. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C19H22N4O3 | CID 135565159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Technical Support Center: Managing SAR-260301 Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing SAR-260301, its low aqueous solubility can present a significant experimental challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential precipitation issues during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in aqueous buffer?
A1: this compound is a hydrophobic molecule with low intrinsic water solubility.[1] Like many kinase inhibitors designed to bind to the often hydrophobic ATP-binding pocket of kinases, this compound is lipophilic. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.
Q2: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A2: To avoid solvent-induced precipitation and potential cytotoxicity, it is recommended to keep the final concentration of DMSO in your cell culture medium or assay buffer as low as possible, typically below 0.5%.[2] Always perform a vehicle control with the same final DMSO concentration to assess any potential effects of the solvent on your experiment.
Q3: Can the pH of my aqueous buffer affect the solubility of this compound?
A3: Yes, the pH of the aqueous buffer can significantly influence the solubility of ionizable compounds. This compound is a pyrimidinone derivative, and the solubility of such compounds can be pH-dependent.[3][4] For weakly basic compounds, lowering the pH can increase solubility by promoting protonation to a more soluble, charged form. Conversely, for weakly acidic compounds, increasing the pH can enhance solubility. It is advisable to determine the optimal pH for your specific experimental conditions.
Q4: I've prepared my this compound solution correctly, but I'm still seeing inconsistent results in my cellular assays. Could precipitation be the cause?
A4: Even if visible precipitation is not immediately apparent, microscopic precipitation or aggregation of the compound can occur, leading to a lower effective concentration of the inhibitor in your assay and resulting in variability.[5] This can manifest as a discrepancy between potent in vitro kinase assay results and weaker than expected effects in cell-based assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility in the final aqueous buffer. | - Decrease the final concentration of this compound. Check if a lower concentration still achieves the desired biological effect. - Reduce the final DMSO concentration. Ensure the final DMSO concentration is below 0.5%. - Use a pre-warmed aqueous buffer. Gently warming the buffer to 37°C may help increase solubility.[6] - Add the DMSO stock to the aqueous buffer dropwise while vortexing. This can help to disperse the compound more effectively and prevent localized high concentrations that can trigger precipitation. |
| Cloudiness or visible particles in the prepared solution over time. | The compound is slowly precipitating out of the solution due to instability or temperature fluctuations. | - Prepare fresh solutions for each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods. - Store stock solutions properly. Store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. - Consider using a solubility-enhancing excipient. For certain applications, co-solvents or cyclodextrins might be employed, but their compatibility with the specific assay must be validated.[7] |
| Low or inconsistent bioactivity in cellular assays. | Micro-precipitation or aggregation of this compound is reducing its effective concentration. | - Sonication. Briefly sonicate the final diluted solution in a water bath sonicator to help break up any small aggregates.[8] - Filter the final solution. For some applications, filtering the final solution through a 0.22 µm syringe filter can remove precipitated material, although this will also reduce the actual concentration of the dissolved compound. - Perform a solubility test under your specific assay conditions. This can help determine the practical working concentration range for this compound in your system. |
Quantitative Data: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [9] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL to 125 mg/mL (with sonication) | [9][10] |
| Ethanol | 15 mg/mL | [9] |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 354.4 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 3.544 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Add the appropriate volume of the pre-warmed aqueous buffer to a sterile conical tube.
-
While vortexing the aqueous buffer at a medium speed, add the calculated volume of the this compound DMSO stock solution dropwise to the center of the vortex. This ensures rapid mixing and minimizes localized high concentrations.
-
Continue vortexing for another 30-60 seconds to ensure the solution is homogenous.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound - Immunomart [immunomart.com]
Impact of food on SAR-260301 absorption in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the PI3Kβ inhibitor, SAR-260301. The focus is on the impact of food on the absorption of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: Is there a known food effect on the absorption of this compound in animal models?
Currently, there is a lack of publicly available, direct comparative studies on the effect of food on this compound absorption in preclinical animal models. However, data from a first-in-human clinical trial indicated that food decreased the exposure of this compound in patients.[1] It is therefore prudent to assume a potential for a negative food effect in animal models and to maintain consistent feeding conditions throughout a study.
Q2: How does the mechanism of action of this compound relate to its absorption?
This compound is an orally bioavailable inhibitor of the PI3K beta isoform, which is a key component of the PI3K/Akt/mTOR signaling pathway.[2] Dysregulation of this pathway is common in many cancers.[2] While the mechanism of action does not directly influence absorption, the oral route of administration means that gastrointestinal conditions, which are affected by food, can play a significant role in the drug's bioavailability.
Q3: What are the known pharmacokinetic properties of this compound in animals?
Pharmacokinetic studies have been conducted in several animal species, including mice, rats, and dogs.[3] this compound is orally available and has a moderate terminal elimination half-life, which varies across species.[3] For instance, the half-life in female SCID mice (3 mg/kg, IV) is 0.87 hours, while in male beagle dogs (10 mg/kg, PO) it is 4.5 hours.[3] The development of this compound was ultimately halted due to rapid clearance in human subjects, making it difficult to maintain therapeutic exposure levels observed in preclinical models.[1]
Q4: What is the recommended approach if I observe high variability in my pharmacokinetic data with this compound?
High variability in oral drug absorption can often be attributed to inconsistent stomach content and gastrointestinal transit times. To mitigate this, it is crucial to standardize the feeding schedule of the animals. All animals should be fasted for a consistent period before dosing, or alternatively, all animals should be fed a standardized meal at a specific time point relative to drug administration.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected plasma concentrations of this compound in a study.
-
Possible Cause 1: Food Effect. The presence of food in the gastrointestinal tract may be decreasing the absorption of this compound.
-
Troubleshooting Step: Ensure a strict and consistent fasting period for all animals before oral administration of this compound. A typical fasting period is overnight (approximately 12-16 hours) with free access to water. If the experimental design requires feeding, provide a standardized meal to all animals at the same time relative to dosing.
-
-
Possible Cause 2: Formulation Issues. The solubility and dissolution rate of this compound in the formulation vehicle could be suboptimal.
-
Troubleshooting Step: Review the formulation of this compound. Ensure that the vehicle is appropriate for oral delivery and that the compound is fully dissolved or uniformly suspended. Consider using solubility-enhancing excipients if necessary.
-
-
Possible Cause 3: Rapid Metabolism/Clearance. As observed in human trials, this compound can be rapidly cleared.[1]
-
Troubleshooting Step: While you cannot alter the intrinsic clearance, ensure that your blood sampling time points are frequent enough, especially in the initial hours after dosing, to accurately capture the peak concentration (Cmax) and the absorption phase.
-
Experimental Protocols
Protocol: Food Effect Assessment of this compound in a Rodent Model (Rat)
This protocol outlines a typical crossover study design to assess the impact of food on the pharmacokinetics of this compound.
-
Animal Model: Male Sprague-Dawley rats (n=8), 8-10 weeks old.
-
Housing: Animals are housed individually with free access to water throughout the study.
-
Study Design: A two-phase crossover design with a one-week washout period between phases.
-
Phase 1 (Fasted State): Animals are fasted overnight (16 hours) prior to dosing.
-
Phase 2 (Fed State): Animals are provided with a standardized high-fat meal 30 minutes before dosing.
-
-
Dosing: this compound is administered via oral gavage at a dose of 10 mg/kg. The drug should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected via a cannulated vessel at the following time points post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both fasted and fed states: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.) in Fasted vs. Fed State.
| Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) | % Change (Fed vs. Fasted) |
| Cmax (ng/mL) | 1500 ± 350 | 950 ± 210 | -36.7% |
| Tmax (h) | 1.0 ± 0.5 | 2.5 ± 0.8 | +150% |
| AUC (0-24h) (ngh/mL) | 7500 ± 1200 | 5250 ± 980 | -30.0% |
| AUC (0-inf) (ngh/mL) | 7800 ± 1350 | 5500 ± 1050 | -29.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the reported negative food effect in humans.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for a food effect study.
References
- 1. Effect of food intake on the pharmacokinetics of sarpogrelate and its active metabolite following oral administration to beagle dogs | Semantic Scholar [semanticscholar.org]
- 2. Concomitant Inhibition of PI3Kβ and BRAF or MEK in PTEN-Deficient/BRAF-Mutant Melanoma Treatment: Preclinical Assessment of SAR260301 Oral PI3Kβ-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to PI3K Beta Inhibitors in PTEN-Deficient Tumors: SAR-260301 in Focus
For Researchers, Scientists, and Drug Development Professionals
The loss of the tumor suppressor gene PTEN is a frequent event in a multitude of cancers, leading to the hyperactivation of the phosphoinositide 3-kinase (PI3K) signaling pathway. This aberrant signaling is predominantly driven by the PI3K beta (PI3Kβ) isoform, making it a compelling therapeutic target. This guide provides a comparative analysis of SAR-260301, a selective PI3Kβ inhibitor, against other notable inhibitors in its class, namely AZD8186 and GSK2636771, with a specific focus on their performance in PTEN-deficient tumor models.
Introduction to PI3Kβ Inhibition in PTEN-Deficient Cancers
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1] PTEN is a phosphatase that negatively regulates this pathway by converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2). In cancers where PTEN is lost or mutated, the accumulation of PIP3 leads to constitutive activation of AKT and downstream effectors, promoting tumorigenesis.[2] Preclinical studies have demonstrated that PTEN-deficient tumors exhibit a particular dependency on the PI3Kβ isoform for their survival and growth, a phenomenon often referred to as "isoform-specific synthetic lethality".[3] This has spurred the development of selective PI3Kβ inhibitors with the aim of achieving targeted anti-cancer therapy with a potentially wider therapeutic window compared to pan-PI3K inhibitors.[2]
This guide will delve into the preclinical and clinical data of this compound, AZD8186, and GSK2636771 to provide a clear comparison of their biochemical potency, cellular activity, and clinical trajectory.
Biochemical and Cellular Performance: A Head-to-Head Comparison
A critical aspect in the evaluation of kinase inhibitors is their potency and selectivity. The following tables summarize the available quantitative data for this compound, AZD8186, and GSK2636771.
| Inhibitor | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity for PI3Kβ over PI3Kα |
| This compound | 52[4] | >10,000[4] | 403[4] | >10,000[4] | >192-fold |
| AZD8186 | 4[5] | 35[5] | 12[5] | 675[5] | ~9-fold |
| GSK2636771 | 5.2[6] | >900-fold selectivity[6] | >10-fold selectivity[6] | >900-fold selectivity[6] | >900-fold |
Table 1: Comparative Biochemical Potency and Selectivity of PI3K Beta Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of each inhibitor against the four Class I PI3K isoforms.
| Inhibitor | PTEN-Deficient Cell Line | Assay Type | GI50 / IC50 (nM) |
| This compound | UACC-62 (Melanoma) | pAkt Inhibition | 60[7] |
| LNCaP (Prostate) | Cell Proliferation | 2900 (low serum)[7] | |
| AZD8186 | MDA-MB-468 (Breast) | pAkt Inhibition | 3[5] |
| MDA-MB-468 (Breast) | Cell Proliferation | 65[5] | |
| GSK2636771 | PC-3 (Prostate) | Cell Proliferation | 36[8] |
| HCC70 (Breast) | Cell Proliferation | 72[8] |
Table 2: Comparative Cellular Activity in PTEN-Deficient Cancer Cell Lines. This table presents the growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) of the inhibitors in various PTEN-deficient cancer cell lines.
Clinical Development and Outcomes
While preclinical data for all three inhibitors demonstrated promise in targeting PTEN-deficient tumors, their clinical trajectories have diverged significantly.
This compound: The clinical development of this compound was unfortunately terminated. A first-in-human phase I trial revealed that while the drug was well-tolerated, it suffered from rapid clearance, making it impossible to achieve sustained exposures necessary for anti-tumor activity based on preclinical models.[7][9]
AZD8186: AZD8186 has progressed further in clinical trials. Phase I studies have shown that it is generally well-tolerated, both as a monotherapy and in combination with other agents.[10][11] Preliminary signs of anti-tumor activity have been observed, particularly in prostate cancer.[11]
GSK2636771: GSK2636771 has also been evaluated in phase I and II clinical trials, demonstrating a manageable safety profile and preliminary evidence of anti-tumor activity in patients with PTEN-deficient advanced solid tumors.[6][12] Notably, genomic alterations in PIK3CB, the gene encoding the p110β catalytic subunit, may predict response to GSK2636771 monotherapy.[12]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow.
Caption: PI3Kβ signaling pathway in PTEN-deficient tumors.
Caption: General experimental workflow for PI3Kβ inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of PI3Kβ inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
-
Principle: Recombinant PI3K enzymes are incubated with the lipid substrate PIP2 and ATP in the presence of varying concentrations of the inhibitor. The production of PIP3 is then quantified.
-
General Protocol:
-
Recombinant human PI3K isoforms (α, β, γ, δ) are used.
-
The inhibitor is serially diluted and pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of a mixture of PIP2 and radiolabeled or fluorescently tagged ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the amount of phosphorylated product (PIP3) is measured using methods such as scintillation counting, fluorescence polarization, or mass spectrometry.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cells.
-
Principle: These assays measure the metabolic activity of viable cells, which is proportional to the cell number.
-
General Protocol:
-
PTEN-deficient cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the PI3Kβ inhibitor.
-
After a set incubation period (e.g., 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo is added.[13]
-
Viable cells metabolize the reagent to produce a colored formazan product (MTT) or a luminescent signal (CellTiter-Glo).[13]
-
The signal is quantified using a microplate reader.
-
GI50 or IC50 values are determined from the dose-response curves.
-
Western Blotting for PI3K Pathway Modulation
-
Objective: To determine if the inhibitor effectively blocks the PI3K signaling pathway within cells.
-
Principle: This technique uses antibodies to detect the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT.
-
General Protocol:
-
PTEN-deficient cells are treated with the inhibitor for a specific duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody.
-
A chemiluminescent substrate is applied, and the resulting light signal is captured, indicating the amount of the target protein.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human PTEN-deficient tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
General Protocol:
-
PTEN-deficient human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route at a defined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-AKT).
-
The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.
-
Conclusion and Future Perspectives
The selective inhibition of PI3Kβ remains a promising strategy for the treatment of PTEN-deficient cancers. While this compound showed good preclinical selectivity, its unfavorable pharmacokinetic profile halted its clinical development, underscoring the critical importance of drug metabolism and exposure in the successful translation of a compound from the laboratory to the clinic.[9] In contrast, AZD8186 and GSK2636771 have demonstrated more favorable clinical potential, with ongoing studies exploring their efficacy alone and in combination with other therapies.[11][14]
For researchers in the field, the story of this compound serves as a valuable case study. Future drug development efforts for PI3Kβ inhibitors will need to focus not only on potency and selectivity but also on optimizing pharmacokinetic properties to ensure sustained target engagement in patients. Furthermore, the identification of predictive biomarkers, such as PIK3CB mutations for GSK2636771, will be crucial for patient stratification and maximizing the clinical benefit of this class of targeted therapies. The continued investigation of combination strategies, such as with chemotherapy or immunotherapy, holds the potential to further enhance the therapeutic efficacy of PI3Kβ inhibitors in the challenging landscape of PTEN-deficient cancers.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Targeting PI3Kβ alone and in combination with chemotherapy or immunotherapy in tumors with PTEN loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Comparing SAR-260301 and GSK2636771 efficacy
A Comparative Guide to the Efficacy of PI3Kβ Inhibitors: SAR-260301 vs. GSK2636771
This guide provides a detailed comparison of the efficacy, mechanism of action, and clinical development of two selective PI3Kβ inhibitors, this compound and GSK2636771. The information is intended for researchers, scientists, and drug development professionals interested in targeted cancer therapies.
Introduction to this compound and GSK2636771
Both this compound and GSK2636771 are orally bioavailable small-molecule inhibitors that selectively target the p110β isoform of phosphoinositide 3-kinase (PI3K).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation, often through the loss of the tumor suppressor PTEN, is a common feature in many cancers.[5][6][7] By specifically inhibiting PI3Kβ, these drugs aim to suppress tumor growth in cancers with a dependency on this pathway, particularly those with PTEN deficiency.[1][2] While both compounds share a common target, their clinical development trajectories have diverged significantly.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound and GSK2636771 exert their effects by inhibiting the kinase activity of PI3Kβ. This prevents the phosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors like AKT.[6][8] The subsequent inhibition of the AKT/mTOR cascade leads to decreased cell proliferation and survival, and can induce apoptosis in tumor cells.[3][7] The selectivity for the β isoform is intended to maximize efficacy in PTEN-deficient tumors, which are particularly reliant on PI3Kβ signaling, while minimizing toxicities associated with pan-PI3K inhibition.[1][2]
Preclinical Efficacy
Both inhibitors demonstrated potency and selectivity for PI3Kβ in preclinical models.
| Parameter | This compound | GSK2636771 |
| PI3Kβ IC50 | 23 nM[9] / 52 nM[10][11] | 5.2 nM (Ki of 0.89 nM)[12][13] |
| Selectivity | Selective over α, δ, and γ isoforms[11] | >900-fold over PI3Kα/γ, >10-fold over PI3Kδ[2][12] |
| Cell Line Activity | Active in PTEN-deficient models; IC50 of 2.9 µM in LNCaP cells[9] | Active in PTEN-null cell lines; EC50 of 36 nM in PC-3 and 72 nM in HCC70[2] |
| In Vivo Activity | Showed significant tumor growth inhibition in a UACC-62 xenograft model[14][15] | Resulted in stable disease and/or tumor growth inhibition in PC-3 prostate tumor xenografts[12] |
Clinical Efficacy and Development
The clinical development of these two drugs has taken different paths, primarily due to their pharmacokinetic profiles.
This compound
A first-in-human Phase I trial (NCT01673737) of this compound was conducted in patients with advanced solid tumors.[10][16] While the drug had an acceptable safety profile, with the most common adverse events being nausea, vomiting, and diarrhea, its clinical development was ultimately terminated.[16] The primary reason for discontinuation was a challenging pharmacokinetic profile characterized by rapid clearance.[10][16] This prevented the maintenance of plasma concentrations sufficient for sustained pathway inhibition, which is believed to be necessary for anti-tumor activity.[10][16] Consequently, no objective tumor responses were observed in this study.[10]
GSK2636771
GSK2636771 has shown more promise in its clinical development. A first-in-human Phase I study (NCT01458067) successfully identified a recommended Phase II dose (RP2D) of 400 mg once daily.[12][17][18] The study demonstrated a manageable safety profile, with common adverse events including diarrhea, nausea, and vomiting, and dose-limiting toxicities of hypophosphatemia and hypocalcemia.[12]
Importantly, GSK2636771 demonstrated signs of anti-tumor activity.
-
Monotherapy: In the initial Phase I trial, a patient with metastatic castration-resistant prostate cancer (mCRPC) and a PIK3CB amplification experienced a durable partial response lasting 16 months.[12] Additionally, 32% of patients experienced stable disease.[12][19]
-
Combination Therapy: GSK2636771 has also been evaluated in combination with other agents. A study combining it with pembrolizumab in patients with mCRPC and PTEN loss showed promising preliminary activity, with two partial responses and durable disease control in a heavily pretreated population.[20] Another trial investigated its use with enzalutamide in mCRPC.[13]
| Clinical Trial Outcome | This compound (Phase I) | GSK2636771 (Phase I) |
| Recommended Phase II Dose (RP2D) | Not established[10][16] | 400 mg once daily[12][17] |
| Objective Response | None documented[10] | 1 Partial Response (mCRPC)[12] |
| Disease Control | Not reported | 21 patients (32%) with Stable Disease[12] |
| Key Limitation | Rapid clearance leading to insufficient drug exposure[16] | Manageable toxicities (e.g., diarrhea, nausea, hypophosphatemia)[12] |
| Development Status | Terminated[16] | Ongoing in Phase I/II trials, often in combination[20][21][22][23][24] |
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
A representative protocol for assessing the effect of these inhibitors on cell growth is the CellTiter-Glo® or similar ATP-based luminescence assay.
-
Cell Plating: Tumor cells (e.g., PTEN-deficient PC-3 or LNCaP) are seeded in 96-well plates at a density of 2,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound or GSK2636771) with concentrations typically ranging from 1 nM to 10 µM.
-
Incubation: Plates are incubated for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Analysis: Data are normalized to vehicle-treated control cells, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
First-in-Human Clinical Trial Design (General Protocol)
The Phase I trials for both agents followed a similar dose-escalation design.[10][17]
-
Patient Eligibility: Patients with advanced/metastatic solid tumors, for whom standard therapy is no longer effective, are enrolled. For these specific trials, evidence of PTEN deficiency was often an inclusion criterion.[10][18]
-
Dose Escalation: The trial begins with a small cohort of patients receiving a low starting dose of the drug (e.g., GSK2636771 started at 25 mg once daily).[12] The dose is gradually increased in subsequent cohorts of new patients.
-
Safety Monitoring: Patients are closely monitored for adverse events. Dose-Limiting Toxicities (DLTs) are assessed, typically within the first 28-day cycle of treatment.
-
MTD/RP2D Determination: The dose escalation continues until the Maximum Tolerated Dose (MTD) is identified. The Recommended Phase II Dose (RP2D) is then established based on safety, tolerability, pharmacokinetic, and pharmacodynamic data.[12]
-
Pharmacokinetics (PK): Blood samples are collected at multiple time points to determine how the drug is absorbed, distributed, metabolized, and excreted.[10][17]
-
Pharmacodynamics (PD): Biomarkers are assessed to confirm target engagement. For PI3K inhibitors, this often involves measuring the phosphorylation of downstream proteins like AKT in platelets or tumor biopsies.[10][12]
-
Efficacy Assessment: Tumor responses are evaluated periodically using imaging scans, according to criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).[12]
Conclusion
While both this compound and GSK2636771 are potent and selective PI3Kβ inhibitors with strong preclinical rationale for use in PTEN-deficient cancers, their clinical utility has been markedly different. The clinical development of this compound was halted due to an unfavorable pharmacokinetic profile that precluded adequate target inhibition.[16] In contrast, GSK2636771 demonstrated a more viable clinical profile, with a well-defined RP2D, manageable safety, and encouraging signs of anti-tumor activity, both as a single agent and in combination therapies.[12][20] The comparative history of these two agents underscores the critical importance of pharmacokinetic and pharmacodynamic properties in the successful clinical development of targeted cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C19H22N4O3 | CID 135565159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. caymanchem.com [caymanchem.com]
- 15. medkoo.com [medkoo.com]
- 16. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. PI3K-beta Inhibitor for Tumors · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. ascopubs.org [ascopubs.org]
- 21. Facebook [cancer.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Phase I/II Study of the selective PI3K-beta inhibitor GSK2636771 in Combination with Pembrolizumab in patients with Metastatic Melanoma and PTEN Loss [mdanderson.org]
- 24. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating SAR-260301 Target Engagement: A Comparative Guide to Downstream Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SAR-260301, a selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) beta isoform, with alternative PI3Kβ inhibitors. The focus is on validating target engagement through the analysis of downstream biomarkers, providing supporting experimental data and detailed protocols to aid in the design and interpretation of preclinical and clinical studies.
Introduction to this compound and the PI3K/Akt Signaling Pathway
This compound is an orally bioavailable inhibitor that selectively targets the p110β catalytic subunit of class I PI3K.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, often driven by mutations in genes such as PTEN (phosphatase and tensin homolog), a tumor suppressor that negatively regulates PI3K activity. In tumors with PTEN loss, the PI3Kβ isoform is often the dominant driver of downstream signaling, making it a key therapeutic target.[2][3]
Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt involves its phosphorylation at two key residues: Threonine 308 (T308) and Serine 473 (S473). Phosphorylated Akt (pAkt) then modulates a multitude of downstream targets, including PRAS40 and the mTOR pathway, to promote cell survival and proliferation. Inhibition of PI3Kβ by this compound is expected to decrease the levels of pAkt, providing a direct measure of target engagement.
Comparative Analysis of PI3Kβ Inhibitors
Validating the on-target activity of this compound involves comparing its potency in modulating downstream biomarkers against other selective PI3Kβ inhibitors. The following tables summarize the in vitro potency of this compound and its alternatives in inhibiting PI3Kβ and its downstream effector, pAkt.
Disclaimer: The IC50 values presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions, cell lines, and assay formats.
Table 1: In Vitro Potency Against PI3Kβ Isoform
| Compound | Target | IC50 (nM) | Notes |
| This compound | PI3Kβ | 52 | Selective over other PI3K isoforms.[4] |
| GSK2636771 | PI3Kβ | 5.2 | >900-fold selectivity over p110α and p110γ.[5] |
| AZD6482 | PI3Kβ | ~10 | High selectivity over other PI3K isoforms. |
| TGX-221 | PI3Kβ | 5 | ~1000-fold more selective for p110β than p110α.[6] |
Table 2: Cellular Potency in Inhibiting pAkt in PTEN-deficient Cancer Cell Lines
| Compound | Cell Line | Biomarker | IC50 (nM) | Notes |
| This compound | Various PTEN-deficient | pAkt-S473 | 39 - 310 | [4] |
| This compound | Various PTEN-deficient | pAkt-T308 | 20 - 209 | [4] |
| GSK2636771 | PC3 (Prostate) | Cell Growth | ~36 | PTEN-null.[7] |
| AZD8186 (structurally related to AZD6482) | HCC70 (Breast) | pAkt | - | Suppression of pAkt observed.[8] |
| TGX-221 | U87 (Glioblastoma) | Cell Viability | ~40,000 | PTEN-deficient.[9] |
Experimental Protocols
Accurate and reproducible measurement of downstream biomarkers is crucial for validating target engagement. Detailed protocols for Western Blotting and ELISA to quantify pAkt levels are provided below. These protocols are specifically tailored for use with cancer cell lines, particularly those with PTEN deficiency.
Western Blot for pAkt (S473/T308) and Total Akt
This protocol outlines the steps for detecting phosphorylated and total Akt in cell lysates following treatment with PI3Kβ inhibitors.
1. Cell Culture and Treatment:
-
Culture PTEN-deficient cancer cell lines (e.g., PC3, U87-MG, HCC70) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound or alternative inhibitors for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAkt-S473, pAkt-T308, and total Akt (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize pAkt levels to total Akt levels.
ELISA for pAkt (S473)
This protocol provides a quantitative method for measuring pAkt-S473 levels in cell lysates.
1. Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from the Western Blot protocol to prepare cell lysates.
2. ELISA Procedure (based on a typical sandwich ELISA kit):
-
Coat a 96-well microplate with a capture antibody specific for total Akt.
-
Block the wells to prevent non-specific binding.
-
Add cell lysates to the wells and incubate to allow the capture antibody to bind to Akt.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody specific for pAkt-S473.
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody that binds to the detection antibody.
-
Wash the wells.
-
Add a TMB substrate, which will be converted by HRP to produce a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using a recombinant pAkt standard.
-
Determine the concentration of pAkt-S473 in the samples by interpolating from the standard curve.
-
Normalize pAkt levels to the total protein concentration of the lysate.
Conclusion
Validating the target engagement of this compound is effectively achieved by measuring the dose-dependent reduction in the phosphorylation of its downstream biomarker, Akt. This guide provides a framework for comparing the cellular potency of this compound with other selective PI3Kβ inhibitors through standardized and robust experimental protocols. The provided data and methodologies will assist researchers in accurately assessing the pharmacodynamic effects of this compound and advancing its development as a targeted cancer therapeutic.
References
- 1. Concomitant Inhibition of PI3Kβ and BRAF or MEK in PTEN-Deficient/BRAF-Mutant Melanoma Treatment: Preclinical Assessment of SAR260301 Oral PI3Kβ-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PTEN Conundrum: How to Target PTEN-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. PI3K-beta Inhibitor for PTEN Loss-Related Cancers · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of SAR-260301 in Pan-PI3K Inhibitor-Resistant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade frequently dysregulated in cancer, making it a key target for therapeutic intervention. While pan-PI3K inhibitors have shown promise, their clinical efficacy is often hampered by on-target toxicities and the development of resistance. This has spurred the development of isoform-selective inhibitors, such as SAR-260301, a potent and selective inhibitor of the PI3Kβ isoform. This guide provides a comparative overview of the preclinical efficacy of this compound, with a focus on its potential role in overcoming resistance to pan-PI3K inhibitors, particularly in the context of PTEN-deficient tumors.
Executive Summary
This compound is an orally bioavailable, selective inhibitor of the p110β catalytic subunit of PI3K.[1] Its development was predicated on the hypothesis that isoform-selective inhibition could offer a wider therapeutic window and enhanced efficacy in specific genetic contexts, such as tumors with loss of the tumor suppressor PTEN, where PI3Kβ signaling is often dominant. Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic activity of this compound in PTEN-deficient cancer models. However, its clinical development was ultimately terminated due to unfavorable pharmacokinetic properties, specifically rapid clearance, which prevented sustained target engagement at tolerable doses.[2]
This guide will delve into the preclinical data supporting the rationale for PI3Kβ-selective inhibition, compare the mechanistic basis of this compound's action with that of pan-PI3K inhibitors, and provide detailed experimental protocols for assessing the efficacy of such targeted agents.
Comparative Efficacy of this compound and Pan-PI3K Inhibitors
Direct head-to-head preclinical studies comparing this compound with pan-PI3K inhibitors in models with acquired resistance to the latter are limited in the public domain. However, a comparative analysis can be constructed by examining the efficacy of this compound in PTEN-deficient models, a context where pan-PI3K inhibitor resistance can emerge, and comparing this with the known performance and resistance mechanisms of pan-PI3K inhibitors.
Preclinical Efficacy of this compound in PTEN-Deficient Models
PTEN is a crucial negative regulator of the PI3K pathway, and its loss leads to hyperactivation of PI3K signaling. In many PTEN-deficient tumors, this signaling is predominantly driven by the PI3Kβ isoform.
Table 1: Preclinical Activity of this compound in PTEN-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | Key Finding | IC50 (pAkt-S473) | Reference |
| UACC-62 | Melanoma | Deficient | Inhibition of cell proliferation | 39-310 nM | [3] |
| WM-266.4 | Melanoma | Deficient | Synergistic antitumor activity with BRAF/MEK inhibitors | Not Reported | [4] |
| LNCaP | Prostate | Deficient | Inhibition of cell proliferation | Not Reported | [3] |
| PC3 | Prostate | Deficient | Modulation of pAkt levels | 20-209 nM (pAkt-T308) | [3] |
Table 2: In Vivo Efficacy of this compound in a PTEN-Deficient Xenograft Model
| Xenograft Model | Treatment | Tumor Growth Inhibition | Tolerability | Reference |
| UACC-62 (Melanoma) | This compound | Significant | Well-tolerated | [4] |
Pan-PI3K Inhibitors: Efficacy and Resistance
Pan-PI3K inhibitors, such as Buparlisib (BKM120) and Copanlisib, target all four Class I PI3K isoforms (α, β, γ, δ). While they have shown activity in some clinical trials, their broad targeting can lead to significant toxicities, including hyperglycemia, rash, and diarrhea, which can limit dosing.[5]
Resistance to pan-PI3K inhibitors is a major clinical challenge and can arise through various mechanisms:
-
Feedback Reactivation of the PI3K Pathway: Inhibition of the PI3K pathway can lead to a feedback loop involving the upregulation of receptor tyrosine kinases (RTKs), which in turn reactivates PI3K signaling.[1]
-
Activation of Parallel Signaling Pathways: Cancer cells can bypass PI3K inhibition by activating parallel survival pathways, such as the MAPK/ERK pathway.[6]
-
Genetic Alterations: Acquired mutations in components of the PI3K pathway, such as PIK3CB (encoding p110β), can confer resistance.
The rationale for using a PI3Kβ-selective inhibitor like this compound in a pan-inhibitor resistant setting is that if resistance is driven by mechanisms that still leave the tumor dependent on PI3Kβ signaling (e.g., in a PTEN-null background where PI3Kβ is the primary driver), a more targeted and potentially better-tolerated agent could be effective.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PI3K inhibitors. Below are protocols for key in vitro and in vivo assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PI3K inhibitor (e.g., this compound, Buparlisib) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blotting for Phospho-Akt (pAkt)
This technique is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its key downstream effector, Akt.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with the PI3K inhibitor for 1-2 hours, followed by stimulation with a growth factor (e.g., IGF-1) if necessary to activate the pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated Akt (e.g., pAkt-S473 or pAkt-T308) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to ensure equal protein loading.
In Vivo Tumor Xenograft Study
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the PI3K inhibitor (e.g., this compound) and/or a pan-PI3K inhibitor orally or via another appropriate route at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers, Volume = 0.5 x length x width²) and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, signs of toxicity, or a set duration of time).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental designs is essential for understanding the mechanism of action and the rationale for combination therapies.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Key mechanisms of resistance to pan-PI3K inhibitors.
Caption: A typical experimental workflow for comparing PI3K inhibitors.
Conclusion
This compound represents a rational approach to targeting PI3K signaling, particularly in PTEN-deficient cancers where the PI3Kβ isoform is a key driver. While its clinical development was halted due to pharmacokinetic challenges, the preclinical data highlight the potential of isoform-selective PI3K inhibition. In the context of resistance to pan-PI3K inhibitors, a PI3Kβ-selective agent like this compound could theoretically offer an advantage if the resistant tumor remains dependent on PI3Kβ signaling. However, the lack of direct comparative preclinical data in resistant models makes it difficult to definitively conclude on its efficacy in this setting. Future development of PI3Kβ inhibitors with improved pharmacokinetic profiles will be necessary to clinically validate this therapeutic strategy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the potential of isoform-selective PI3K inhibitors in overcoming resistance to broader-acting agents.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for Predicting Sensitivity to SAR-260301: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to the selective PI3Kβ inhibitor, SAR-260301. While the clinical development of this compound was discontinued due to unfavorable pharmacokinetic properties, the preclinical data surrounding its targeted activity in specific molecular contexts offer valuable insights for the broader field of PI3K inhibitor development. This guide objectively compares the performance of this compound with alternative therapeutic strategies, supported by available experimental data, and outlines relevant experimental protocols.
Introduction to this compound and the PI3K/Akt Pathway
This compound is an orally bioavailable and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers, often driven by mutations in key components such as PIK3CA (encoding the p110α PI3K isoform) or the loss of the tumor suppressor PTEN.
PTEN (Phosphatase and Tensin Homolog) is a phosphatase that negatively regulates the PI3K pathway by converting PIP3 back to PIP2, thereby terminating downstream signaling. Loss of PTEN function leads to the accumulation of PIP3 and constitutive activation of the PI3K/Akt pathway, promoting tumorigenesis. Preclinical studies have demonstrated that PTEN-deficient tumors exhibit a particular dependence on the p110β isoform of PI3K, making selective p110β inhibitors like this compound a rational therapeutic strategy for this patient population.
The Primary Biomarker: PTEN Loss
The most significant biomarker identified for predicting sensitivity to this compound is the loss of PTEN function. Preclinical evidence consistently demonstrated that cancer cells and tumor models with deficient PTEN expression were more sensitive to this compound compared to their PTEN-proficient counterparts.
Quantitative Data on this compound Performance
The following table summarizes the in vitro activity of this compound in various cancer cell lines, highlighting the differential sensitivity based on PTEN status.
| Cell Line | Cancer Type | PTEN Status | This compound IC50 (pAkt-S473) | Reference |
| PC3 | Prostate Cancer | Deficient | 39 nM | [1] |
| LNCaP | Prostate Cancer | Deficient | 209 nM | [1] |
| UACC-62 | Melanoma | Deficient | 310 nM | [1] |
| WM-266.4 | Melanoma | Deficient | Not Reported | [2] |
| MCF7 | Breast Cancer | Proficient | >10,000 nM | [2] |
| A549 | Lung Cancer | Proficient | >10,000 nM | [2] |
Note: IC50 values represent the concentration of the drug required to inhibit the phosphorylation of Akt at Serine 473 by 50%, a key downstream marker of PI3K activity. Lower IC50 values indicate greater potency.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the developing institutions, the general methodologies for key experiments cited in the literature are outlined below.
Assessment of PTEN Status
Method: Immunohistochemistry (IHC) or Western Blotting
-
Objective: To determine the protein expression level of PTEN in tumor tissue or cell lines.
-
General Protocol (IHC):
-
Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitope.
-
Sections are incubated with a primary antibody specific for PTEN.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A chromogenic substrate is applied, resulting in a colored precipitate at the site of the antigen.
-
Sections are counterstained and mounted for microscopic evaluation.
-
PTEN expression is scored based on the intensity and percentage of stained tumor cells.
-
-
General Protocol (Western Blotting):
-
Protein lysates are extracted from cells or tissues.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against PTEN.
-
A secondary antibody conjugated to HRP is added.
-
The signal is detected using a chemiluminescent substrate.
-
Band intensity is quantified relative to a loading control (e.g., β-actin).
-
In Vitro Drug Sensitivity Assay
Method: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), a viability reagent (e.g., MTT or CellTiter-Glo) is added.
-
The absorbance or luminescence is measured, which is proportional to the number of viable cells.
-
The GI50 is calculated by plotting the percentage of cell growth inhibition against the drug concentration.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for biomarker-based patient stratification.
Caption: Logical relationship between PTEN status and treatment considerations.
Comparison with Alternative Therapies
Given the discontinuation of this compound, it is crucial to consider alternative therapeutic strategies for PTEN-deficient tumors.
| Therapeutic Strategy | Mechanism of Action | Key Biomarkers for Sensitivity | Supporting Experimental Data |
| Pan-PI3K Inhibitors (e.g., Buparlisib, Pictilisib) | Inhibit all Class I PI3K isoforms (α, β, γ, δ) | PTEN loss, PIK3CA mutations | Showed activity in PTEN-deficient models, but often associated with greater toxicity compared to isoform-selective inhibitors. |
| Dual PI3K/mTOR Inhibitors (e.g., Gedatolisib) | Inhibit both PI3K and mTOR kinases | PTEN loss, PIK3CA mutations, activation of mTOR pathway | Can overcome some resistance mechanisms to single-agent PI3K inhibitors by blocking the pathway at two key nodes. |
| Other PI3Kβ-selective inhibitors (e.g., GSK2636771) | Selectively inhibit the p110β isoform of PI3K | PTEN loss | Similar preclinical rationale to this compound, with some advancing further in clinical trials. |
| Combination Therapy: PI3Kβ inhibitor + BRAF/MEK inhibitor (e.g., this compound + Vemurafenib/Selumetinib) | Co-inhibition of the PI3K and MAPK pathways | PTEN loss and BRAF V600E mutation | Preclinical studies in melanoma models with both PTEN loss and BRAF mutations showed synergistic anti-tumor activity.[2] This addresses a common co-occurrence of alterations and a mechanism of resistance to BRAF inhibitors. |
Discussion and Conclusion
The story of this compound underscores a critical lesson in drug development: potent and selective preclinical activity against a validated biomarker-defined target does not guarantee clinical success. While PTEN loss was a strong predictive biomarker for this compound sensitivity in preclinical models, the drug's rapid clearance in humans prevented the sustained target inhibition necessary for anti-tumor efficacy.[3]
For researchers and drug developers, the key takeaways are:
-
PTEN loss remains a compelling biomarker for identifying tumors dependent on the PI3Kβ isoform.
-
Pharmacokinetic properties are paramount. Future development of PI3Kβ inhibitors must prioritize achieving sustained therapeutic concentrations.
-
Combination therapies are a promising avenue. In tumors with multiple driver mutations, such as concurrent PTEN loss and BRAF mutations in melanoma, targeting both pathways simultaneously may be necessary to overcome intrinsic and acquired resistance.
References
A Comparative Guide to Acquired Resistance Mechanisms for PI3Kβ Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1] Specifically, in tumors characterized by the loss of the tumor suppressor PTEN, the PI3Kβ isoform often becomes the dominant driver of downstream signaling through AKT and mTOR.[2][3] SAR-260301 was developed as a potent and selective oral inhibitor of PI3Kβ to target these PTEN-deficient cancers.[2][3][4]
While the clinical development of this compound was discontinued due to rapid metabolic clearance that prevented sustained, therapeutically active concentrations in patients, its preclinical evaluation and the broader study of PI3K inhibitors have provided critical insights into the mechanisms of acquired resistance.[5][6] Understanding these resistance pathways is paramount for the ongoing development of next-generation PI3Kβ inhibitors and for designing effective combination strategies.
This guide objectively compares PI3Kβ inhibitor monotherapy with combination therapeutic strategies, providing supporting experimental data on how these combinations can overcome known mechanisms of drug resistance.
Mechanism of Action: this compound as a Selective PI3Kβ Inhibitor
This compound selectively inhibits the p110β catalytic subunit of Class I PI3K.[2][7] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step for activating downstream pro-survival signaling via AKT and mTOR. Its selectivity is intended to maximize efficacy in PI3Kβ-dependent tumors while minimizing off-target toxicities associated with pan-PI3K inhibitors.[3]
Caption: PI3K/Akt/mTOR pathway showing this compound inhibition.
Table 1: In Vitro Selectivity and Potency of this compound This table summarizes the inhibitory activity of this compound against PI3K isoforms and its effect on downstream pathway signaling in a PTEN-deficient cellular model.
| Target | Assay Type | IC50 Value | Selectivity vs. PI3Kβ | Reference |
| PI3Kβ (p110β) | Biochemical Kinase Assay | 52 nM | - | [3] |
| PI3Kδ (p110δ) | Biochemical Kinase Assay | 1,352 nM | ~26-fold | [3] |
| PI3Kα (p110α) | Biochemical Kinase Assay | 4,576 nM | ~88-fold | [3] |
| pAkt-S473 Modulation | PTEN-deficient cellular assay | 39 - 310 nM | - | [3] |
Key Mechanisms of Acquired Resistance to PI3K Inhibition
While no studies have specifically profiled resistance to this compound due to its early clinical termination, extensive research on other PI3K inhibitors has revealed several common escape mechanisms. These represent the most likely challenges that any PI3Kβ-selective inhibitor would face.
Reactivation of the PI3K/Akt Pathway
Tumor cells can develop resistance by restoring signaling downstream of the inhibited kinase. This is often achieved through secondary genetic alterations.
-
PTEN Loss: In tumors initially sensitive to PI3Kα inhibitors, acquired loss of PTEN function can switch their dependency to the PI3Kβ isoform, rendering the initial therapy ineffective but potentially sensitizing them to a PI3Kβ inhibitor.[8]
-
Secondary Mutations: Acquired activating mutations in PIK3CA, PIK3CB, or AKT1 can hyperactivate the pathway, overcoming the therapeutic blockade.[8][9]
-
Allele Amplification: Cancer cells can amplify the mutant PIK3CA allele, increasing the amount of target protein to a level that overwhelms the inhibitor.[8]
Activation of Bypass Signaling Pathways
The most common bypass mechanism involves rerouting survival signals through parallel pathways, primarily the MAPK (RAS-RAF-MEK-ERK) pathway.
-
MAPK Pathway Upregulation: Inhibition of the PI3K pathway can relieve a negative feedback loop, leading to the compensatory activation of the MAPK pathway.[10][11] This crosstalk allows the cancer cell to maintain proliferation and survival signals despite PI3K blockade.
Caption: MAPK pathway activation as a bypass resistance mechanism.
Upregulation of Upstream Receptor Tyrosine Kinases (RTKs)
Increased expression or activity of RTKs such as EGFR, HER3, or IGF1R can provide a potent, alternative input signal to reactivate the PI3K or other survival pathways.[11]
Performance Comparison: Monotherapy vs. Combination Therapy
The emergence of these resistance mechanisms highlights the limitations of monotherapy. Preclinical data for this compound and other PI3K inhibitors strongly support the use of combination strategies to achieve a more durable anti-tumor response.
Monotherapy Performance of this compound
As a single agent, this compound demonstrated potent activity in PTEN-deficient cancer cell lines.
Table 2: Single-Agent Activity of this compound in PTEN-Deficient Cell Lines
| Cell Line | Cancer Type | Endpoint | IC50 / Effect | Reference |
| LNCaP | Prostate | Cell Proliferation (4 days) | 2.9 µM (low serum), 5.0 µM (high serum) | [12] |
| UACC-62 | Melanoma | pAktS473 Inhibition | 0.06 µM | [12] |
| UACC-62 | Melanoma | Cell Proliferation (4 days) | IC40 = 6.5 µM | [12] |
| WM-266.4 | Melanoma | Cell Proliferation (4 days) | IC40 = 3.3 µM | [12] |
Combination Strategy: Overcoming Resistance by Co-Targeting Pathways
For tumors with co-occurring mutations, such as PTEN loss and a BRAF mutation in melanoma, a dual-pronged attack is more effective.
PI3Kβ Inhibition + BRAF/MEK Inhibition Preclinical studies combined this compound with either a BRAF inhibitor (Vemurafenib) or a MEK inhibitor (Selumetinib) in PTEN-deficient/BRAF-mutant melanoma models.
Table 3: Synergistic Effects of this compound in Combination with MAPK Pathway Inhibitors
| Combination | Cell Line | Key Finding | Experimental Observation | Reference |
| This compound + Vemurafenib (BRAF Inhibitor) | UACC-62 | Synergistic inhibition of cell proliferation and induction of apoptosis. | Increased PARP cleavage (apoptosis marker) and greater inhibition of S6 phosphorylation. | [6] |
| This compound + Selumetinib (MEK Inhibitor) | WM-266.4 | Synergistic inhibition of cell proliferation. | Isobologram analysis confirmed synergy. | [6] |
| This compound + Vemurafenib or Selumetinib | UACC-62 | Improved in vivo anti-tumor activity in xenograft models. | Combination treatment led to significantly greater tumor growth inhibition than either agent alone. | [13] |
Experimental Protocols
The data cited in this guide were generated using standard preclinical methodologies.
Cell Proliferation Assays
-
Objective: To measure the effect of inhibitors on cancer cell growth.
-
Methodology:
-
Tumor cells (e.g., UACC-62, WM-266.4) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a dose range of this compound, a second inhibitor (e.g., Vemurafenib), or a combination of both.
-
After a defined incubation period (e.g., 4 days), cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo) that measures ATP content, which is proportional to the number of viable cells.
-
IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated from dose-response curves. Synergy is often evaluated using isobologram analysis.
-
Western Blotting
-
Objective: To measure the levels and phosphorylation status of key signaling proteins.
-
Methodology:
-
Cells are treated with inhibitors for a short period (e.g., 1.5 - 24 hours).
-
Cells are lysed to extract total protein.
-
Protein concentration is quantified to ensure equal loading.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to target proteins (e.g., pAkt-S473, pS6, total Akt, PARP cleavage) followed by a secondary antibody.
-
Protein bands are visualized using chemiluminescence, and band intensity is quantified to determine changes in protein levels or phosphorylation.
-
Caption: A generalized experimental workflow for in vitro drug testing.
In Vivo Xenograft Studies
-
Objective: To assess the anti-tumor efficacy of inhibitors in a living organism.
-
Methodology:
-
Human tumor cells (e.g., UACC-62) are injected subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, Vemurafenib alone, combination).
-
Drugs are administered daily (e.g., oral gavage).
-
Tumor volume and mouse body weight are measured regularly over several weeks.
-
Efficacy is determined by comparing the tumor growth rates between the treatment and control groups.
-
Conclusion and Future Directions
The development of the PI3Kβ-selective inhibitor this compound was based on a strong scientific rationale for treating PTEN-deficient cancers. Although its clinical progression was halted, the preclinical data generated with this compound and related inhibitors underscore a critical lesson for targeted therapy: monotherapy is often compromised by the activation of resistance pathways.
The evidence strongly suggests that the future of PI3Kβ inhibition lies in rationally designed combination therapies. Co-targeting the PI3K and MAPK pathways has shown clear synergistic anti-tumor activity in preclinical models of melanoma with relevant co-mutations.[6][13] Similarly, combining PI3Kβ and mTOR inhibitors may offer a more complete vertical blockade of the pathway.[14] For drug development professionals, these findings emphasize the need to identify predictive biomarkers for patient selection and to integrate combination strategies early in the clinical development of next-generation PI3Kβ inhibitors to preemptively combat acquired resistance.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C19H22N4O3 | CID 135565159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Concomitant Inhibition of PI3Kβ and BRAF or MEK in PTEN-Deficient/BRAF-Mutant Melanoma Treatment: Preclinical Assessment of SAR260301 Oral PI3Kβ-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
SAR-260301 selectivity against other PI3K isoforms (alpha, delta, gamma)
SAR-260301: A Comparative Analysis of Selectivity for PI3K Isoforms
This compound is an orally bioavailable and potent inhibitor of the Class I phosphoinositide 3-kinase (PI3K) beta (β) isoform.[1][2] Its selectivity for PI3Kβ over other Class I isoforms—alpha (α), delta (δ), and gamma (γ)—is a critical aspect of its therapeutic potential, particularly in cancers with phosphatase and tensin homolog (PTEN) deficiency.[1][3] This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and methodologies.
Quantitative Selectivity Profile
The inhibitory activity of this compound against the four Class I PI3K isoforms is typically quantified by determining the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The data presented below demonstrates that this compound is highly selective for the PI3Kβ isoform.
| PI3K Isoform | This compound IC50 (nM) | Fold Selectivity vs. PI3Kβ |
| PI3Kα | 1539[4] | ~67-fold |
| PI3Kβ | 23[4][5] | 1-fold |
| PI3Kδ | 10,000[4] | ~435-fold |
| PI3Kγ | 468[4] | ~20-fold |
Note: An IC50 of 52 nM for PI3Kβ has also been reported.[6]
PI3K Signaling Pathway
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[7] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. Upon activation by upstream signals, such as from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 recruits and activates downstream effectors like AKT, initiating a cascade of signaling events. The different isoforms are typically activated by different receptors, with PI3Kα and PI3Kβ being ubiquitously expressed, while PI3Kδ and PI3Kγ are primarily found in hematopoietic cells.[8][9]
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of PI3K inhibitor selectivity is performed using in vitro kinase assays. These assays measure the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
General Protocol: In Vitro PI3K Kinase Assay
This protocol outlines a common method for assessing PI3K activity and inhibition, often using radiometric or fluorescence-based detection.[10][11]
1. Reagents and Materials:
-
Purified, recombinant PI3K isoforms (p110α, p110β, p110δ, p110γ)
-
Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Kinase reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl2, 0.25 mM EDTA, pH 7.4)[11]
-
ATP solution, including a radiolabeled version such as [γ-32P]ATP for radiometric assays[11]
-
Test inhibitor (this compound) at various concentrations
-
Detection system: Scintillation counter for radiometric assays, or a plate reader for fluorescence-based assays (e.g., Adapta™ TR-FRET).[10][11][13]
2. Assay Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a reaction plate or tube, combine the kinase reaction buffer, the specific PI3K isoform enzyme, and the lipid substrate.
-
Inhibitor Incubation: Add the various concentrations of this compound to the wells. Include a control with no inhibitor. Pre-incubate the enzyme and inhibitor for a set time (e.g., 10 minutes) at room temperature.[14]
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution.[11]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., 25°C or room temperature).[11][12]
-
Termination: Stop the reaction by adding the stop solution.[11]
-
Detection and Measurement:
-
Radiometric Assay: Extract the phosphorylated lipid product and quantify the amount of incorporated 32P using a scintillation counter.[11]
-
Fluorescence-Based Assay (e.g., Adapta™): These assays measure the amount of ADP produced, which corresponds to kinase activity. The signal is read using a suitable plate reader.[10]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each PI3K isoform.[12]
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for determining the IC50 values of a PI3K inhibitor.
Caption: Workflow for determining PI3K inhibitor IC50 values.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. Concomitant Inhibition of PI3Kβ and BRAF or MEK in PTEN-Deficient/BRAF-Mutant Melanoma Treatment: Preclinical Assessment of SAR260301 Oral PI3Kβ-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
A Head-to-Head Showdown: Preclinical Comparison of PI3K Beta Inhibitors
For researchers, scientists, and drug development professionals, the landscape of PI3K beta (PI3Kβ) inhibitors presents a field of promising therapeutic agents, particularly for cancers characterized by the loss of the tumor suppressor PTEN. This guide provides a detailed head-to-head comparison of three key preclinical PI3Kβ inhibitors: AZD8186, GSK2636771, and SAR260301, focusing on their in vitro potency and selectivity, cellular activity, and in vivo efficacy based on available preclinical data.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The Class I PI3K family consists of four isoforms: α, β, γ, and δ. While PI3Kα is the most frequently mutated isoform in cancer, PI3Kβ has emerged as a key therapeutic target in tumors with PTEN deficiency. PTEN is a phosphatase that antagonizes PI3K signaling, and its loss leads to hyperactivation of the pathway, often driven by the PI3Kβ isoform. This has spurred the development of selective PI3Kβ inhibitors. Here, we compare the preclinical profiles of AZD8186, GSK2636771, and SAR260301 to aid in the evaluation of these compounds for further research and development.
In Vitro Potency and Selectivity
A critical aspect of a successful kinase inhibitor is its potency against the intended target and its selectivity over other related kinases to minimize off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of AZD8186, GSK2636771, and SAR260301 against the four Class I PI3K isoforms.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| AZD8186 | 35[1][2][3] | 4[1][2][3] | 675[1][2][3] | 12[1][2][3] |
| GSK2636771 | >4680 (>900-fold selective) | 5.2[4][5][6] | >4680 (>900-fold selective) | ~52 (>10-fold selective) |
| SAR260301 | Not Reported | 23 - 52[5][7][8] | Not Reported | Not Reported |
Data Interpretation:
-
AZD8186 demonstrates high potency against PI3Kβ with an IC50 of 4 nM. It also shows significant activity against PI3Kδ (IC50 = 12 nM), while exhibiting selectivity over PI3Kα (approximately 9-fold) and high selectivity over PI3Kγ (approximately 169-fold).
-
GSK2636771 is a highly potent and selective PI3Kβ inhibitor with an IC50 of 5.2 nM. It displays excellent selectivity, with over 900-fold preference for PI3Kβ compared to PI3Kα and PI3Kγ, and over 10-fold selectivity against PI3Kδ.[4][6]
-
SAR260301 also shows potent inhibition of PI3Kβ, with reported IC50 values in the range of 23-52 nM.[5][7][8] However, its selectivity profile against other PI3K isoforms is not as well-documented in the public domain.
Below is a diagram illustrating the PI3K/AKT signaling pathway and the point of inhibition for PI3Kβ inhibitors.
Cellular Activity in PTEN-Deficient Cancer Models
The primary rationale for developing PI3Kβ inhibitors is their potential efficacy in tumors that have lost the function of the PTEN tumor suppressor. Preclinical studies have consistently shown that PTEN-deficient cancer cell lines are particularly sensitive to PI3Kβ inhibition.
| Inhibitor | PTEN-Deficient Cell Line(s) | Observed Effect |
| AZD8186 | HCC70, MDA-MB-468 (Breast), PC3 (Prostate) | Inhibition of cell proliferation, induction of apoptosis, and suppression of AKT phosphorylation.[9] |
| GSK2636771 | PC3 (Prostate), BT549, HCC70 (Breast) | Significant decrease in cell viability and marked reduction of AKT phosphorylation.[4][6] |
| SAR260301 | UACC-62 (Melanoma), LNCaP (Prostate) | Inhibition of cell proliferation and pAKT phosphorylation.[5][7] |
Experimental Protocol: Cell Proliferation Assay (MTS/CellTiter-Glo®)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the PI3Kβ inhibitor (e.g., from 1 nM to 10 µM) for a specified period (typically 72 hours).
-
Viability Assessment:
-
MTS Assay: MTS reagent is added to each well, and after incubation, the absorbance is measured to determine the number of viable cells.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added, and luminescence is recorded as an indicator of cell viability.
-
-
Data Analysis: The half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) is calculated by plotting cell viability against the inhibitor concentration.
In Vivo Efficacy in PTEN-Deficient Xenograft Models
The ultimate preclinical validation for an anti-cancer agent is its ability to inhibit tumor growth in vivo. PI3Kβ inhibitors have been evaluated in various PTEN-deficient xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Inhibitor | Xenograft Model(s) | Dosing Regimen (example) | Tumor Growth Inhibition (TGI) |
| AZD8186 | HCC70, MDA-MB-468 (Breast), PC3 (Prostate) | 25-100 mg/kg, orally, twice daily | Significant tumor growth inhibition observed.[3][9] |
| GSK2636771 | Melanoma and Prostate cancer models | Not explicitly detailed in reviewed abstracts | Demonstrated anti-tumor activity.[8] |
| SAR260301 | UACC-62 (Melanoma) | Not explicitly detailed in reviewed abstracts | Showed significant in vivo activity.[5] |
Experimental Protocol: PTEN-Deficient Xenograft Study
-
Cell Implantation: PTEN-deficient human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The PI3Kβ inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Pharmacokinetic Profile
The pharmacokinetic (PK) properties of a drug candidate are crucial for its clinical success, determining its absorption, distribution, metabolism, and excretion (ADME).
-
AZD8186: This inhibitor is orally bioavailable and its pharmacokinetics have been characterized in preclinical models and early clinical trials.[10][11]
-
GSK2636771: GSK2636771 is also an orally bioavailable compound.[4]
-
SAR260301: The clinical development of SAR260301 was halted due to its rapid clearance in humans, which made it challenging to maintain therapeutic concentrations.[12]
Summary and Future Perspectives
Based on the available preclinical data, both AZD8186 and GSK2636771 have emerged as potent and selective PI3Kβ inhibitors with promising anti-tumor activity in PTEN-deficient cancer models. AZD8186 has a well-characterized profile with demonstrated in vivo efficacy. GSK2636771 exhibits exceptional selectivity for PI3Kβ, which could translate to a more favorable safety profile by minimizing off-target effects. The clinical development of SAR260301 was unfortunately hampered by its pharmacokinetic properties.
For researchers and drug developers, the choice between these and other PI3Kβ inhibitors will depend on the specific research question or therapeutic goal. Head-to-head in vivo comparison studies in relevant PTEN-deficient models would be invaluable for a more definitive differentiation of their efficacy. Furthermore, exploring combination strategies, for example with chemotherapy or immunotherapy, may unlock the full therapeutic potential of these targeted agents.[1] The continued investigation of these molecules will undoubtedly provide deeper insights into the role of PI3Kβ in cancer and pave the way for novel treatment strategies for patients with PTEN-deficient tumors.
References
- 1. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of SAR-260301
For researchers and scientists at the forefront of drug development, the lifecycle of a compound extends beyond its synthesis and application to its safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of SAR-260301, a potent and selective PI3Kβ inhibitor. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of research-grade chemical compounds and should be followed in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
Core Principles of Chemical Waste Management
The disposal of any chemical agent, including this compound, should be guided by the principles of waste minimization, proper segregation, secure containment, and clear labeling. Always consult your institution's EHS office for specific protocols and requirements.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification:
Treat all unused this compound, contaminated materials, and resulting solutions as hazardous chemical waste. Based on its nature as a complex organic molecule, it should be classified as a non-halogenated organic solid or solution.
2. Personal Protective Equipment (PPE):
Before handling any waste materials, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
3. Preparing for Disposal:
-
Solid Waste:
-
Collect any solid this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent materials used for spill cleanup in a designated, leak-proof, and clearly labeled solid waste container.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Avoid overfilling containers; a general rule is to fill to no more than 80% capacity to allow for expansion and prevent spills.
-
4. Waste Container Selection and Labeling:
-
Container Type: Use containers that are compatible with the chemical waste. For organic solvents, glass or polyethylene containers are typically appropriate.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
5. Storage of Chemical Waste:
-
Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Ensure waste containers are kept closed at all times, except when adding waste.
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases.
6. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy, often 90-180 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution’s specific procedures for requesting a waste pickup.
Quantitative Data Summary: Waste Characterization
For proper disposal and documentation, a clear characterization of the waste is necessary. The following table provides a template for summarizing the quantitative data of your this compound waste.
| Parameter | Description | Example Value |
| Chemical Name | Full chemical name of the active compound. | This compound |
| CAS Number | If available from the supplier. | Not Available |
| Physical State | Indicate if the waste is solid or liquid. | Solid / Liquid |
| Quantity | The total amount of waste in the container (e.g., in grams or liters). | 5 g / 500 mL |
| Concentration (for liquids) | The approximate concentration of this compound in the solvent. | 10 mg/mL |
| Solvent(s) (for liquids) | List all solvents present in the liquid waste. | Dimethyl Sulfoxide (DMSO) |
| Hazard Classification | Based on general chemical properties. | Non-halogenated Organic |
| Date of Generation | The date the waste was first placed in the container. | 2025-11-20 |
| Generator Information | Name of the researcher and laboratory. | Dr. Jane Doe, Lab 123 |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always remember that your institution's Environmental Health and Safety office is your primary resource for guidance on chemical waste management.
Personal protective equipment for handling SAR-260301
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal protocols for SAR-260301, a potent and selective PI3Kβ inhibitor. The following procedural guidance is designed to ensure a safe laboratory environment and minimize exposure risk while providing key information for experimental planning.
Immediate Safety and Hazard Information
While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available, information from suppliers and the nature of the compound as a potent kinase inhibitor necessitate stringent safety precautions. The compound is intended for research use only and is not for human or veterinary use.[1]
Primary Hazards:
-
Acute Toxicity (Oral): The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed.
-
Skin and Eye Irritation: May cause skin and eye irritation upon direct contact.
-
Respiratory Irritation: Handling of the powdered form may cause respiratory tract irritation.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Double-layered, chemotherapy-rated nitrile gloves | Change gloves immediately if contaminated. |
| Body Protection | Impermeable, disposable lab coat or gown with knit cuffs | Should be resistant to chemical permeation. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation. |
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.
Operational and Handling Plan
Storage and Stability
-
Powder: Store at -20°C for long-term stability (≥ 4 years).[1] Can be stored at 4°C for short periods (up to 2 years).[2]
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[2] Store aliquots at -20°C for up to 1 year or -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[3]
Weighing and Solution Preparation
-
All handling of this compound powder, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.
-
Use a dedicated, calibrated analytical balance.
-
To prepare a stock solution, add the solvent to the vial containing the compound slowly to avoid splashing. If necessary, sonication or gentle warming (to 37°C) can be used to aid dissolution.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.
-
Unused Compound: Dispose of as hazardous chemical waste.
-
Contaminated Labware: Disposable items (e.g., pipette tips, tubes, gloves, lab coats) that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₄O₃ | [1][2] |
| Molecular Weight | 354.4 g/mol | [1][4] |
| IC₅₀ (PI3Kβ) | 23 nM | [3] |
| IC₅₀ (pAktS473 in UACC-62 cells) | 0.06 µM | [3] |
| Solubility (DMSO) | ≥ 125 mg/mL | [2] |
| Storage (Powder) | -20°C | [1] |
| Stability (Powder) | ≥ 4 years at -20°C | [1] |
Signaling Pathway and Experimental Workflows
This compound is a selective inhibitor of the PI3Kβ isoform, a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. In many cancers, particularly those with a loss of the tumor suppressor PTEN, this pathway is aberrantly activated.[4]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of pAkt inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
In Vitro: Western Blot for pAkt Inhibition
This protocol details the steps to measure the inhibition of Akt phosphorylation at Serine 473 (a downstream marker of PI3K activity) in cancer cell lines.[5]
Materials:
-
Cancer cell line of interest (e.g., PTEN-deficient cell line like LNCaP or UACC-62)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pAkt (Ser473) and Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Protein Extraction:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pAkt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Data Analysis: Perform densitometry analysis using software like ImageJ. Normalize the pAkt signal to the total Akt signal for each sample.
In Vivo: Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model using a human cancer cell line.
Materials:
-
Immunocompromised mice (e.g., female SCID or nude mice)
-
Human cancer cell line (e.g., PTEN-deficient UACC-62 melanoma)
-
Matrigel (optional)
-
This compound
-
Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in sterile PBS or culture medium, potentially mixed with Matrigel, at a concentration of 1-5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation and the vehicle control.
-
Administer this compound orally (e.g., via oral gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint:
-
Continue treatment for the planned duration (e.g., 15-21 days) or until tumors in the control group reach a predetermined maximum size.
-
Euthanize mice according to institutional guidelines.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) to assess efficacy.
-
Analyze body weight data to evaluate tolerability.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
